molecular formula C10H11Cl2N3O2 B3180155 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride CAS No. 132900-51-7

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Katalognummer: B3180155
CAS-Nummer: 132900-51-7
Molekulargewicht: 276.12 g/mol
InChI-Schlüssel: BDAYQIQZYKHWRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N3O2 and its molecular weight is 276.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloro-6,7-dimethoxyquinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12;/h3-4H,1-2H3,(H2,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAYQIQZYKHWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Thermodynamic Profiling of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Solid-State Characterization and Polymorphic Control

Strategic Context in Pharmaceutical Development

4-Amino-2-chloro-6,7-dimethoxyquinazoline (CADQ) and its hydrochloride salt (CADQ·HCl) serve as critical, highly reactive intermediates in the synthesis of α1​ -adrenergic receptor antagonists, including blockbuster antihypertensives and benign prostatic hyperplasia (BPH) therapeutics like prazosin, doxazosin, terazosin, and alfuzosin[1][2].

From a solid-state chemistry perspective, understanding the crystal structure of this quinazoline derivative is paramount. The free base exhibits a strong propensity for self-assembly and solvate formation, which directly impacts its solubility, downstream reactivity, and purification yield[3]. Conversion to the hydrochloride salt protonates the quinazoline nitrogen, fundamentally altering the hydrogen-bonding network from a self-dimerizing system to an ion-paired lattice. This guide explores the crystallographic architecture of CADQ, the causality behind solid-state characterization workflows, and the protocols required to ensure phase purity during drug development.

Crystallographic Architecture & Molecular Geometry

The solid-state behavior of CADQ is governed by its highly planar geometry and its capacity for extensive hydrogen bonding. Single-crystal X-ray diffraction (SCXRD) of the CADQ methanol solvate reveals that the compound crystallizes in the monoclinic crystal system within the centrosymmetric P21​/n space group[3].

The Dimerization Mechanism

In the free base form, CADQ molecules spontaneously form base-paired N−H⋯N hydrogen-bonded dimers in the solid state[3][4]. The intermolecular N⋯N distance is exceptionally tight at 3.088(2) Å, indicating a highly stable supramolecular interaction[4]. The ten-membered bicyclic quinazoline ring is essentially planar (mean deviation of 0.028 Å), and the methoxy groups at the 6- and 7-positions are nearly coplanar with the core ring system[4].

When CADQ is converted to its hydrochloride salt (CADQ·HCl)[2], this self-base-pairing is disrupted. The introduction of the chloride counterion and the protonation of the quinazoline nitrogen redirect the hydrogen bonding landscape. The dominant interactions shift to N−H⋯Cl− and C−H⋯Cl− contacts, which increases the lattice energy and significantly enhances the compound's solubility in polar reaction media (e.g., sulfolane or aqueous dioxane) during subsequent coupling reactions[1][2].

Dimerization M1 CADQ Monomer A (Planar Quinazoline) HB Base-Paired N-H···N Hydrogen Bonding M1->HB M2 CADQ Monomer B (Planar Quinazoline) M2->HB Dimer Centrosymmetric Dimer (N···N = 3.088 Å) HB->Dimer HCl HCl Addition (Protonation) Dimer->HCl Disruption Salt CADQ·HCl Salt (N-H···Cl- Network) HCl->Salt

Fig 1. Mechanistic pathway of CADQ self-assembly and disruption via HCl salt formation.

Quantitative Crystallographic Data

The following table summarizes the foundational crystallographic parameters for the CADQ system, which serve as the baseline for evaluating batch-to-batch polymorphic consistency.

Table 1: Crystallographic Unit Cell Parameters of CADQ[3]

ParameterValueSignificance
Crystal System MonoclinicIndicates lower symmetry, typical for densely packed planar aromatics.
Space Group P21​/n Centrosymmetric packing facilitates the formation of anti-parallel dimers.
a (Å) 7.254(4)Defines the primary stacking axis of the quinazoline rings.
b (Å) 11.914(2)Accommodates the lateral spread of the methoxy substituents.
c (Å) 14.953(2)Represents the extended hydrogen-bonding network axis.
β (^\circ) 100.34(3)The non-orthogonal angle driving the monoclinic distortion.
Z (Molecules/Cell) 4Confirms four asymmetric units per unit cell, aligning with dimer pairs.
Calculated Density 1.419 g/cm³High density reflects efficient solid-state packing and low void volume.

Experimental Protocols for Solid-State Characterization

To ensure the structural integrity and phase purity of CADQ·HCl before it is deployed in API synthesis, a rigorous, self-validating analytical workflow must be executed.

Workflow A Synthesis of CADQ·HCl B Controlled Crystallization (Solvent/Antisolvent) A->B C Single Crystal XRD (SCXRD) B->C Single Crystals D Powder XRD (PXRD) B->D Bulk Powder E Thermal Analysis (DSC / TGA) B->E Thermodynamic Data F Computational Validation (DFT Modeling) C->F D->F E->F

Fig 2. Integrated workflow for solid-state characterization and computational validation.

Protocol 1: Single Crystal Growth and SCXRD Analysis

Objective: To isolate diffraction-quality crystals and map the exact atomic coordinates and hydrogen-bonding networks.

  • Solvent Selection & Dissolution: Dissolve 50 mg of CADQ·HCl in a minimal volume of a methanol/water mixture at 60°C.

    • Causality: Methanol acts as a strong hydrogen-bond donor/acceptor that can solvate the polar chloride ions, while water provides the high dielectric constant needed to dissolve the ionized salt[1][4].

  • Controlled Supersaturation: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the septum with a single needle and allow for slow solvent evaporation at exactly 298 K.

    • Causality: Slow evaporation maintains the system in the metastable zone, favoring thermodynamic crystal growth over kinetic, amorphous precipitation.

  • Data Collection: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

    • Causality: Molybdenum radiation minimizes X-ray absorption effects caused by the heavy chlorine atoms, yielding higher resolution data for the lighter carbon and nitrogen atoms.

  • Self-Validation Step: Generate a simulated Powder X-Ray Diffraction (PXRD) pattern from the solved SCXRD atomic coordinates. Overlay this simulated pattern with the experimental PXRD pattern of the bulk powder. A match confirms that the single crystal is representative of the bulk material, validating phase purity.

Protocol 2: Thermodynamic Profiling via DSC/TGA

Objective: To map the polymorphic landscape, detect solvates/hydrates, and determine thermal stability.

  • Sample Preparation: Accurately weigh 3–5 mg of CADQ·HCl into an aluminum pan.

    • Causality: A small mass minimizes thermal gradients within the sample, ensuring sharp, well-defined endothermic peaks.

  • TGA Execution (Thermogravimetric Analysis): Heat the sample from 25°C to 350°C at 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The nitrogen purge prevents oxidative degradation. Any mass loss prior to the decomposition temperature indicates the presence of a solvate or hydrate (e.g., trapped methanol or water from the synthesis step).

  • DSC Execution (Differential Scanning Calorimetry): Using a crimped but pin-holed aluminum pan, heat the sample at 10°C/min.

    • Causality: The pin-hole allows for the escape of volatile solvents without building internal pressure, which would artificially shift the melting endotherm. The melting point and enthalpy of fusion ( ΔHf​ ) dictate the thermodynamic stability of the specific polymorph.

Computational Validation (DFT & Molecular Dynamics)

Experimental solid-state data must be corroborated by theoretical models to ensure that observed structural phenomena are energetically favorable. Density Functional Theory (DFT) utilizing the B3LYP functional with a 6-311++G(d,p) basis set has been successfully applied to the CADQ system[5].

Frontier Molecular Orbitals and Reactivity

DFT calculations reveal a HOMO-LUMO energy gap of approximately 3.84 eV in the gas phase for CADQ[5].

  • Causality: This relatively narrow energy gap indicates high chemical reactivity and efficient charge-transfer characteristics[5]. This explains why CADQ readily undergoes nucleophilic aromatic substitution at the 2-chloro position when reacted with amines (e.g., 1-(2-tetrahydrofuroyl)piperazine to form terazosin)[1].

Vibrational Frequency Alignment

To validate the structural integrity of the synthesized batch, experimental FT-IR and FT-Raman spectra are compared against DFT-calculated fundamental vibrational frequencies[5].

Table 2: Key Vibrational Frequencies and DFT Assignments[5]

Functional GroupExperimental FT-IR (cm⁻¹)DFT Calculated (cm⁻¹)Structural Implication
N-H Stretching (Amine) ~3300 - 3450~3320 - 3480Broadening indicates participation in extensive N-H···Cl hydrogen bonding in the salt form.
C-O Stretching (Methoxy) 1262 - 12681267 - 1273Confirms the coplanarity of the methoxy groups with the quinazoline ring.
C-Cl Stretching ~750 - 800~760 - 810Shift in frequency can indicate whether the chlorine atom is participating in halogen bonding.

Self-Validation: If the experimental FT-IR spectrum deviates significantly from the DFT-predicted values (specifically in the N-H and C=N stretching regions), it immediately flags the presence of an unintended polymorph, a different protonation state, or an amorphous impurity.

Conclusion

The crystal structure analysis of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a masterclass in managing non-covalent interactions. By understanding the causality between the free base's propensity to form N−H⋯N dimers[3][4] and the hydrochloride salt's shift toward an ion-paired lattice, development scientists can rationally select solvents (like sulfolane or aqueous alcohols)[1][2] that optimize solubility and reactivity. Implementing the self-validating protocols outlined above ensures that this critical intermediate maintains the strict polymorphic and thermodynamic purity required for modern pharmaceutical manufacturing.

References

  • Lai, C. P., Bo, L., & Huang, S. D. (1997). 4-Amino-2-chloro-6,7-dimethoxyquinazoline Methanol Solvate. Acta Crystallographica Section C. Available at: [Link]

  • Wang, Y., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data (ACS Publications). Available at: [Link]

  • Arunagiri, C., et al. (2024). Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. ResearchGate. Available at: [Link]

  • US Patent 20070105880A1. (2007). Process for the preparation of alfuzosin. Google Patents.
  • US Patent 6248888B1. (2001). Process for the preparation of terazosin hydrochloride dihydrate. Google Patents.

Sources

Physicochemical Characterization of 4-amino-2-chloro-6,7-dimethoxyquinazoline Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride, a key intermediate in the synthesis of several alpha-1 adrenergic receptor antagonists such as Doxazosin and Terazosin.[1][2] A thorough understanding of its physicochemical properties is paramount for ensuring consistent quality, optimizing downstream processes, and meeting regulatory requirements. This document outlines detailed, field-proven protocols for the determination of critical parameters including solubility, pKa, melting point, polymorphism, and stability. The experimental choices are explained with a focus on scientific causality, and all methodologies are designed as self-validating systems, consistent with the principles of E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) for scientific research.

Introduction: The Strategic Importance of Physicochemical Profiling

4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a pivotal building block in the pharmaceutical industry.[3][4] Its journey from a chemical intermediate to a component of a final active pharmaceutical ingredient (API) is governed by its intrinsic physical and chemical properties. Inconsistent physicochemical attributes can lead to significant challenges in process development, formulation, and ultimately, the safety and efficacy of the final drug product. Therefore, a robust and early-stage characterization of this compound is not merely a quality control exercise but a strategic imperative in drug development.

This guide is structured to provide researchers, scientists, and drug development professionals with both the "how" and the "why" of the essential characterization workflow. We will delve into the core physicochemical assays, providing not just step-by-step protocols but also the underlying scientific rationale for each experimental design.

Solubility Determination: Beyond a Simple Number

Solubility is a critical determinant of a compound's behavior in subsequent synthetic steps and its potential bioavailability if it were to be carried over into the final drug product. For the hydrochloride salt of a weakly basic compound like 4-amino-2-chloro-6,7-dimethoxyquinazoline, solubility is expected to be pH-dependent. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[2][5][6]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method (USP <1236>)

This protocol is designed to determine the equilibrium solubility in various aqueous and organic solvents.

Materials:

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

  • Water (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 N Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Ethanol (95%)

  • Dimethyl sulfoxide (DMSO)

  • Scintillation vials (20 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride to each scintillation vial containing a known volume (e.g., 10 mL) of the respective solvent. The excess solid should be visually apparent.

  • Seal the vials tightly and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Express the solubility in mg/mL or µg/mL.

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated, and the measured concentration represents the equilibrium solubility.

  • Constant Temperature and Agitation: Solubility is temperature-dependent, and consistent agitation ensures a uniform approach to equilibrium.

  • Equilibration Time: Sufficient time is crucial for the dissolution process to reach a thermodynamic equilibrium.

  • Centrifugation and Filtration: These steps are critical to remove any undissolved micro-particulates that could lead to an overestimation of solubility.

Quantitative Data Summary
SolventSolubility of Free Base (mole fraction at 313.15 K)[7]Expected Solubility of Hydrochloride Salt
WaterVery LowModerate to High (pH-dependent)
0.1 N HClNot ReportedHigh
PBS (pH 7.4)Not ReportedModerate
Methanol5.437 x 10⁻⁴Moderate
Ethanol6.934 x 10⁻⁴Moderate
N,N-dimethyl formamide (DMF)0.01157High
N-methylpyrrolidone (NMP)0.01370High
Toluene2.174 x 10⁻⁵Very Low
Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil Shake at constant T for 24-48h prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant (0.45 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Quantify by HPLC ana1->ana2 result Calculate Solubility (mg/mL) ana2->result

Caption: Workflow for equilibrium solubility determination.

pKa Determination: Understanding Ionization Behavior

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH. For an ionizable compound like 4-amino-2-chloro-6,7-dimethoxyquinazoline, the pKa value is critical for predicting its solubility, absorption, and interaction with other molecules. UV-Vis spectrophotometry provides a reliable and accessible method for pKa determination.[4][9][10][11]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Principle: The UV-Vis absorbance spectrum of the compound will change as it transitions between its ionized and non-ionized forms. By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa can be determined.

Materials:

  • 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

  • A series of buffers with known pH values (e.g., citrate, phosphate, borate) covering a range from pH 2 to 12.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Calibrated pH meter.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

  • For each pH buffer, prepare a sample solution by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration should be such that the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Measure the exact pH of each sample solution.

  • Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.

  • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

  • Plot absorbance at the chosen wavelength(s) versus pH.

  • The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance range.

Causality of Experimental Choices:

  • Wide pH Range: Ensures that the full ionization profile of the compound is captured, allowing for accurate determination of the pKa.

  • Constant Ionic Strength Buffers: Minimizes the effect of ionic strength on the activity of the ions, leading to a more accurate pKa value.

  • Selection of Analytical Wavelength: Choosing a wavelength with a large difference in absorbance between the ionized and non-ionized forms maximizes the sensitivity of the measurement.

Expected pKa and Data Presentation

The predicted pKa for the free base is around 4.35.[12] This is likely associated with the protonation of one of the quinazoline ring nitrogens. The amino group at the 4-position will also have a pKa. The hydrochloride salt form implies that the compound is basic.

Ionizable GroupPredicted pKa (Free Base)[12]Method
Quinazoline Ring Nitrogen~4.35Computational Prediction
4-Amino GroupNot ReportedUV-Vis Spectrophotometry
Experimental Workflow: pKa Determination

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep1 Prepare stock solution prep2 Prepare samples in buffers of varying pH prep1->prep2 meas1 Measure pH of each sample prep2->meas1 meas2 Record UV-Vis spectrum (200-400 nm) meas1->meas2 ana1 Plot Absorbance vs. pH meas2->ana1 ana2 Determine inflection point ana1->ana2 result Calculate pKa ana2->result

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Melting Point and Thermal Analysis

The melting point is a fundamental physical property used for identification and as an indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide more in-depth information about the thermal behavior of the compound, including the detection of polymorphs, solvates, and decomposition.

Experimental Protocols

4.1.1. Melting Point Determination (Capillary Method)

Procedure:

  • Finely powder a small amount of the dry sample.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

4.1.2. Differential Scanning Calorimetry (DSC)

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature. The melting endotherm provides the melting point (onset or peak temperature) and the enthalpy of fusion.

4.1.3. Thermogravimetric Analysis (TGA)

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the weight loss as a function of temperature. This can indicate the presence of solvates or decomposition.

Data Summary

The reported melting point for the free base varies, with values around 262-268 °C (decomposes) and 300 °C (decomposes) being cited.[1][12][13][14] The hydrochloride salt will have a different melting point.

ParameterReported Value (Free Base)Method
Melting Point262-268 °C (dec.)[12][13][14]Capillary Method
Melting Point300 °C (dec.)[1]Not specified
Thermal EventsTo be determinedDSC/TGA

Polymorphism: The Solid-State Challenge

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[15] Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability, which can significantly impact the manufacturability and bioavailability of a drug product.[16] X-ray Powder Diffraction (XRPD) is the primary technique for identifying and characterizing polymorphs.[17][18][19]

Experimental Protocol: Polymorph Screening and XRPD Analysis

Polymorph Screening:

  • Recrystallization from various solvents: Dissolve the compound in a range of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, water) at an elevated temperature and allow it to crystallize under different conditions (slow cooling, fast cooling, evaporation).

  • Slurry experiments: Stir a suspension of the compound in different solvents at various temperatures for an extended period.

  • Grinding: Subject the solid to mechanical stress by grinding.

XRPD Analysis:

  • Gently pack the solid sample into a sample holder.

  • Place the sample in the XRPD instrument.

  • Scan the sample over a range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

  • The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline form. Different polymorphs will have different peak positions and/or intensities.

Causality of Experimental Choices:

  • Diverse Crystallization Conditions: Exploring a wide range of solvents and crystallization conditions increases the probability of discovering different polymorphic forms.[12]

  • XRPD as the Primary Tool: XRPD directly probes the crystal lattice structure, making it the most definitive method for identifying different polymorphs.[17]

Data Presentation

The results of a polymorphism screen are typically presented by overlaying the XRPD patterns of the different solid forms obtained.

Experimental Workflow: Polymorphism Investigation

G cluster_gen Polymorph Generation cluster_analysis Solid-State Analysis cluster_result Outcome gen1 Recrystallization (various solvents & conditions) ana1 X-ray Powder Diffraction (XRPD) gen1->ana1 ana2 Differential Scanning Calorimetry (DSC) gen1->ana2 ana3 Thermogravimetric Analysis (TGA) gen1->ana3 gen2 Slurry Experiments gen2->ana1 gen2->ana2 gen2->ana3 gen3 Grinding gen3->ana1 gen3->ana2 gen3->ana3 res Identify and Characterize Polymorphs ana1->res ana2->res ana3->res

Caption: Workflow for polymorphism screening and characterization.

Chemical Stability: Ensuring Robustness

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[20] Forced degradation (stress testing) is a critical component of this, as it helps to identify potential degradation products and establish the stability-indicating nature of analytical methods.[13][14][20][21][22]

Experimental Protocol: Forced Degradation Studies (ICH Q1A(R2))

Stress Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

Analysis:

  • For each stress condition, prepare a sample of the compound.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration.

  • Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

  • The HPLC method should be able to separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for a quinazoline derivative would involve:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of forced degradation studies are typically summarized in a table showing the percentage degradation of the parent compound and the formation of any major degradation products under each stress condition.

Stress Condition% Assay of Parent% DegradationRemarks (Major Degradants)
Control100.00.0-
0.1 N HCl / 60°C / 8hTo be determinedTo be determinedTo be determined
0.1 N NaOH / RT / 4hTo be determinedTo be determinedTo be determined
3% H₂O₂ / RT / 24hTo be determinedTo be determinedTo be determined
Thermal (105°C / 48h)To be determinedTo be determinedTo be determined
PhotolyticTo be determinedTo be determinedTo be determined

Conclusion

The physicochemical characterization of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a multifaceted endeavor that is fundamental to its successful application in pharmaceutical development. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and comprehensive data on its solubility, pKa, thermal properties, solid-state form, and stability. By investing in a thorough characterization early in the development process, researchers can mitigate risks, optimize processes, and ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • Ottokemi. 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 98%. [Link]

  • Science Alert. Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. [Link]

  • Chemtronica. 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline: A Versatile Research Compound. [Link]

  • LookChem. Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PubChem. 2-Chloro-6,7-dimethoxy-4-quinazolinamine. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?[Link]

  • ResearchGate. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). [Link]-one)

  • National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]

  • ACS Publications. Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. [Link]

  • Slideshare. ICH Q6A Specifications by Chandra Mohan. [Link]

  • USP-NF. <1236> Solubility Measurements. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • SCIRP. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

  • Lhasa Limited. How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • National Center for Biotechnology Information. Chemistry and activity of quinazoline moiety: A systematic review study. [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • IntechOpen. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. [Link]

  • ResearchGate. Analytical and biological characterization of quinazoline semicarbazone derivatives. [Link]

  • ResearchGate. (PDF) Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. [Link]

  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]

  • ResearchGate. Polymorphism in Pharmaceutical Solids: Second edition. [Link]

  • Technology Networks. Analytical Techniques in Pharmaceutical Analysis. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • Drawell. What are the Growing Uses of XRD in Polymorph Screening. [Link]

  • Contract Pharma. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]

  • ACS Publications. Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. [Link]

  • ACS Publications. Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?[Link]

  • LinkedIn. Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • H&M Analytical Services. Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. [Link]

  • Protheragen. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

  • Scribd. USP 1236 Solubility Measurements Guide. [Link]

  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PMC Isochem. 4-Amino-2-chloro-6,7-dimethoxyquinazoline. [Link]

Sources

The Quinazoline Scaffold in Pharmacology: Mechanism of Action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Context

In the landscape of modern medicinal chemistry, 4-amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ) stands as a highly privileged intermediate. Originally identified in microbiological assays as a potent inducer of heat shock, oxidative stress, and SOS regulons in Escherichia coli [1], ACDQ has since been repurposed as the foundational building block for a blockbuster class of α1​ -adrenergic receptor antagonists.

By exploiting the differential reactivity of the quinazoline ring, chemists have utilized ACDQ to synthesize critical antihypertensive and urological drugs, including prazosin, doxazosin, and terazosin [2]. This whitepaper provides an in-depth mechanistic analysis of how these ACDQ-derived molecules are synthesized, how they interact with their biological targets at a molecular level, and the experimental frameworks used to validate their efficacy.

Chemical Synthesis and Functionalization Workflow

The synthesis of α1​ -blockers from ACDQ relies on a regioselective Nucleophilic Aromatic Substitution ( SN​Ar ). The precursor, 2,4-dichloro-6,7-dimethoxyquinazoline, undergoes amination at the highly electrophilic C4 position to yield ACDQ. The remaining chlorine atom at the C2 position is less reactive but serves as an essential leaving group for the introduction of bulky, N-substituted piperazine moieties[3].

SynthWorkflow DCDQ 2,4-Dichloro-6,7- dimethoxyquinazoline Ammonia Ammonia (NH3) Regioselective Amination DCDQ->Ammonia C4 Substitution ACDQ 4-Amino-2-chloro-6,7- dimethoxyquinazoline (ACDQ) Ammonia->ACDQ Piperazine N-Substituted Piperazine (e.g., 1-(2-furoyl)piperazine) ACDQ->Piperazine SNAr at C2 Product Quinazoline Derivative (e.g., Prazosin, Doxazosin) Piperazine->Product Reflux / High Temp

Caption: Synthetic workflow from 2,4-dichloro-6,7-dimethoxyquinazoline to active derivatives via ACDQ.

Protocol 1: Synthesis of Doxazosin from ACDQ

Objective: To couple ACDQ with 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine via SN​Ar .

  • Reagent Preparation: Suspend 1.0 equivalent of ACDQ and 1.1 equivalents of 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine in a high-boiling polar protic solvent (e.g., 1-butanol or isoamyl alcohol).

  • Thermal Activation: Heat the mixture to reflux (approx. 117°C for 1-butanol) under continuous stirring for 3.5 to 4 hours.

    • Causality: The C2 position of the quinazoline ring is significantly less electrophilic than the C4 position due to the electron-donating effects of the C4 amine. Sustained reflux in a polar protic solvent is required to overcome the high activation energy barrier of the SN​Ar reaction.

  • Product Precipitation: Cool the reaction mixture gradually to 80°C, then to room temperature.

    • Causality: The target quinazoline derivative has lower solubility in cold 1-butanol than the unreacted starting materials. This precipitation acts as a self-purifying thermodynamic sink, driving the reaction to completion.

  • Filtration and Washing: Collect the solid product via vacuum filtration and wash with cold 1-butanol followed by diethyl ether to remove residual unreacted piperazine.

Primary Mechanism of Action: α1​ -Adrenergic Receptor Antagonism

The pharmacological efficacy of ACDQ derivatives is rooted in their ability to act as competitive antagonists at the α1​ -adrenergic receptor, a Gq-coupled G-Protein Coupled Receptor (GPCR) [4].

Molecular Recognition and Subtype Selectivity

The quinazoline nucleus is not merely a passive scaffold; it actively mimics the catecholamine ring of endogenous norepinephrine. The C4-amino group and the N1 nitrogen of the quinazoline ring engage in a highly specific, charge-reinforced hydrogen bonding network within the receptor's orthosteric binding site [4].

Meanwhile, the bulky piperazine appendage attached at the C2 position extends into an accessory hydrophobic pocket. The specific nature of this appendage (e.g., the furan ring in prazosin vs. the benzodioxan ring in doxazosin) dictates the molecule's pharmacokinetic half-life and its binding affinity across different receptor subtypes ( α1A​ , α1B​ , α1D​ ) [5].

Signal Transduction Blockade

By occupying the receptor, ACDQ derivatives prevent norepinephrine from inducing the conformational shift required to activate the Gq/11 alpha subunit. This halts the downstream Phospholipase C (PLC) cascade, preventing the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). The absence of IP3 prevents the release of intracellular calcium ( Ca2+ ) from the sarcoplasmic reticulum, ultimately leading to the relaxation of vascular and prostatic smooth muscle [6].

Signaling Inhibitor Quinazoline Derivative (Prazosin/Doxazosin) Receptor α1-Adrenergic Receptor (Gq-Coupled GPCR) Inhibitor->Receptor Competitive Antagonism Agonist Norepinephrine (Endogenous Agonist) Agonist->Receptor Activates Gq Gq/11 Alpha Subunit Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca2 Binds IP3R Response Smooth Muscle Contraction (Vasoconstriction / Prostatic Tone) DAG->Response via PKC Ca2->Response

Caption: Signal transduction pathway of α1-adrenergic receptors and quinazoline-mediated inhibition.

In Vitro Functional Validation

To rigorously quantify the antagonistic potency of synthesized ACDQ derivatives, researchers utilize high-throughput intracellular calcium mobilization assays.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) of a quinazoline derivative.

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human α1A​ -adrenoceptor into 384-well black-wall, clear-bottom microplates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM (a calcium-sensitive fluorescent dye) diluted in assay buffer containing probenecid. Incubate for 60 minutes at 37°C.

    • Causality: Probenecid inhibits multidrug resistance transporters (e.g., MRP), preventing the cells from actively pumping the Fluo-4 dye out of the cytoplasm, thereby ensuring a stable fluorescent baseline.

  • Compound Pre-Incubation: Add the quinazoline derivative (in a 10-point concentration gradient) to the wells and incubate for 15 minutes.

    • Causality: Pre-incubation is critical to allow the competitive antagonist to reach thermodynamic equilibrium with the receptor before the agonist is introduced. A baseline fluorescence read during this phase self-validates that the compound itself does not induce spontaneous calcium transients (ruling out partial agonism).

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader) system, inject an EC80​ concentration of norepinephrine into all wells while simultaneously recording fluorescence (Excitation: 488 nm, Emission: 525 nm) at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the maximum minus minimum fluorescence for each well. Plot the normalized response against the log of the antagonist concentration to derive the IC50​ using non-linear regression.

Quantitative Structure-Activity Relationship (SAR) Data

The structural modifications at the C2 position of the ACDQ scaffold drastically alter the pharmacokinetic profiles of the resulting drugs, optimizing them for different clinical indications (e.g., short-acting for rapid blood pressure control vs. long-acting for benign prostatic hyperplasia) [5][6].

Drug NameC2-Piperazine Substituent α1​ Receptor Affinity ( Ki​ , nM)Plasma Half-Life ( t1/2​ )Primary Clinical Indication
Prazosin 1-(2-furoyl)piperazine0.2 - 0.42 - 3 hoursHypertension, PTSD nightmares
Terazosin 1-(tetrahydro-2-furoyl)piperazine0.8 - 1.29 - 12 hoursBPH, Hypertension
Doxazosin 1-(1,4-benzodioxan-2-ylcarbonyl)piperazine1.0 - 2.516 - 22 hoursBPH, Hypertension

Emerging Therapeutic Horizons

While α1​ -antagonism remains the canonical mechanism of action for ACDQ derivatives, modern drug discovery has begun to exploit this privileged scaffold for novel targets:

  • Alzheimer's Disease: Recent density functional theory (DFT) and molecular docking studies have identified ACDQ itself as a potential Acetylcholinesterase (AChE) inhibitor. Its ability to form stable hydrogen bonds within the AChE active site suggests a stabilizing action that could prevent the breakdown of acetylcholine in neurodegenerative models [7].

  • Epigenetic Cancer Therapy: ACDQ has been utilized as a starting material to synthesize small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4). By occupying the central cavity of the WDR domain, these novel quinazoline derivatives competitively inhibit peptide binding, offering a new pathway for epigenetic modulation in oncology [8].

References

  • VanBogelen RA, Kelley PM, Neidhardt FC. Differential induction of heat shock, SOS, and oxidation stress regulons and accumulation of nucleotides in Escherichia coli. J Bacteriol. 1987. URL:[Link]

  • Arab Journal of Chemistry. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. URL:[Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Activity of Prazosin-Related Antagonists. Role of the Piperazine and Furan Units of Prazosin on the Selectivity for α1-Adrenoreceptor Subtypes. URL:[Link]

  • Drugs.com. Doxazosin: Package Insert / Prescribing Information / MOA. URL:[Link]

  • ResearchGate. Doxazosin: An Update of its Clinical Pharmacology and Therapeutic Applications in Hypertension and Benign Prostatic Hyperplasia. URL:[Link]

  • ResearchGate. Combined Experimental and Computational Investigations of 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline as Potential Anti-Alzheimer Agent. URL:[Link]

  • bioRxiv. Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4). URL:[Link]

Methodological & Application

step-by-step synthesis of doxazosin using 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Doxazosin via Nucleophilic Aromatic Substitution

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction and Mechanistic Rationale

Doxazosin is a potent, long-acting α1​ -adrenergic receptor antagonist widely utilized in the clinical management of hypertension and benign prostatic hyperplasia (BPH). The critical late-stage synthesis of doxazosin involves the construction of its piperazinyl-quinazoline axis.

This protocol details the synthesis of doxazosin base via the bimolecular nucleophilic aromatic substitution ( SN​Ar ) of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (ACDQ·HCl) with 1-(1,4-benzodioxan-2-carbonyl)piperazine[1][2].

Causality in Reaction Design: The regioselectivity of this reaction is governed by the electronic environment of the quinazoline core. The chlorine atom at the C2 position is highly activated toward nucleophilic attack due to the electron-withdrawing effect of the adjacent endocyclic nitrogen atoms[1]. Conversely, the C4 position is protected from substitution by the electron-donating resonance of the primary amino group. Because the starting material is provided as a hydrochloride salt, an auxiliary base (such as triethylamine) must be introduced to neutralize the HCl. Failure to neutralize the salt would result in the protonation of the piperazine derivative, quenching its nucleophilicity and stalling the reaction.

Synthetic Workflow and Pathway Visualization

G SM1 ACDQ·HCl (Electrophile) Cond S_NAr Coupling n-Butanol, Reflux (117°C) 3.5 Hours SM1->Cond SM2 Piperazine Derivative (Nucleophile) SM2->Cond Base Triethylamine (Acid Scavenger) Base->Cond Prod Doxazosin Free Base (Target) Cond->Prod Main Pathway Imp Impurity-V (Bis-amide) & Unreacted ACDQ Cond->Imp Side Reaction

Synthetic workflow and impurity generation in the regioselective preparation of doxazosin.

Quantitative Reaction Parameters

To ensure reproducibility and optimal yield, the stoichiometric ratios and thermodynamic conditions must be strictly controlled. The following table summarizes the validated parameters for this coupling step[2].

ParameterValidated ValueMechanistic Rationale
Molar Ratio (ACDQ : Piperazine) 0.58 : 0.60A slight stoichiometric excess of the nucleophile drives the equilibrium forward and ensures complete consumption of the limiting reagent (ACDQ).
Solvent System n-ButanolProvides an optimal reflux temperature (~117°C) sufficient to overcome the SN​Ar activation energy barrier without inducing severe thermal degradation.
Reaction Time 3.5 HoursEmpirically determined to maximize the yield of the target API while minimizing the accumulation of thermal degradation products.
Expected Yield ~88%High conversion efficiency is achieved due to the highly activated nature of the C2-chloro position.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol incorporates In-Process Controls (IPCs) to verify reaction completion before proceeding to isolation, preventing the carryover of unreacted starting materials.

Step 1: Reagent Preparation and Neutralization

  • Charge a clean, dry, nitrogen-purged round-bottom flask with n-butanol (solvent volume typically 10-15 volumes relative to the limiting reagent).

  • Suspend 0.58 mol equivalents of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride in the solvent.

  • Add 0.60 mol equivalents of triethylamine dropwise at room temperature while stirring. Observation: The suspension may change characteristics as the hydrochloride salt is neutralized to form the free base, generating soluble triethylamine hydrochloride.

Step 2: Nucleophilic Addition 4. Introduce 0.60 mol equivalents of 1-(1,4-benzodioxan-2-carbonyl)piperazine to the reaction mixture[2]. 5. Equip the flask with a reflux condenser and a drying tube to prevent moisture ingress, which could lead to competitive hydrolysis of the C2-chloro group.

Step 3: Reflux and In-Process Control (IPC) 6. Gradually heat the reaction mixture to reflux (internal temperature ~117°C)[2]. 7. Maintain reflux with continuous agitation for 3.5 hours[2]. 8. Self-Validation (IPC): At the 3.0-hour mark, withdraw a 0.5 mL aliquot. Quench and analyze via HPLC (UV detection at 254 nm). The reaction is deemed complete when the peak area of ACDQ is ≤0.5% relative to the doxazosin product peak. If incomplete, continue refluxing in 30-minute increments.

Step 4: Isolation and Purification 9. Upon confirmed completion, cool the reaction mixture gradually to 0–5°C using an ice-water bath to induce crystallization of the doxazosin free base. 10. Isolate the precipitate via vacuum filtration. 11. Wash the filter cake sequentially with cold n-butanol (to remove unreacted piperazine derivative) and purified water (to dissolve and remove the triethylamine hydrochloride byproduct). 12. Dry the solid under vacuum at 60°C until a constant weight is achieved.

Quality Control and Impurity Profiling

During process scale-up, rigorous impurity profiling is mandatory. According to chromatographic separation studies, two primary process-related impurities must be monitored[3][4][5]:

  • Unreacted Starting Material: 4-Amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ)[5]. If the IPC in Step 3 is bypassed, residual ACDQ will contaminate the final batch.

  • Impurity-V (Bis-amide): A known side product generated during the upstream synthesis of the piperazine precursor, which can carry over and persist as an impurity in the final doxazosin matrix[3][4].

Quantitation of these substances is typically performed using Reversed-Phase Liquid Chromatography coupled with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS)[5].

References

  • Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing URL: [Link]

  • Title: Prescribed drugs containing nitrogen heterocycles: an overview Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate by Reversed-Phase LC with PDA and ESI-MS as Detectors Source: ResearchGate URL: [Link]

Sources

protocols for N-alkylation of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of N-alkylated 4-amino-2-chloro-6,7-dimethoxyquinazoline derivatives, designed for researchers and drug development professionals. This document provides a detailed exploration of synthetic protocols, mechanistic insights, and practical considerations for this important class of compounds.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The 4-aminoquinazoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents. Derivatives of 4-amino-2-chloro-6,7-dimethoxyquinazoline, in particular, are crucial intermediates in the synthesis of pharmaceuticals for treating conditions ranging from hypertension to cancer.[1][] The strategic modification of the 4-amino group through N-alkylation is a key method for modulating the compound's physicochemical properties, such as solubility and lipophilicity, and for fine-tuning its pharmacological activity and pharmacokinetic profile.[3]

This guide details two robust protocols for the N-alkylation of the exocyclic amino group of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, troubleshooting, and process optimization are discussed to ensure reliable and reproducible outcomes.

Reaction Principle and Mechanistic Overview

The primary goal is to introduce an alkyl substituent onto the nitrogen of the C4-amino group. The starting material, being a hydrochloride salt, requires initial neutralization to free the nucleophilic amino group. The reaction then proceeds via one of two primary pathways.

  • Direct Alkylation (Sₙ2 Reaction): This method involves the reaction of the primary amino group with an alkyl halide. The amino group acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is essential not only to deprotonate the hydrochloride salt but also to neutralize the hydrogen halide (HX) generated during the reaction, driving the equilibrium towards the product.

  • Reductive Amination: This alternative strategy involves the reaction of the 4-amino group with an aldehyde or ketone to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product. This method is particularly useful for introducing more complex alkyl groups or when the alkyl halide is unstable or unavailable.[3]

A potential side reaction is dialkylation of the amino group. This can often be minimized by controlling the stoichiometry of the alkylating agent and by using less reactive alkylating agents or bulkier substrates.

General Reaction Scheme

N-Alkylation_Schemes cluster_direct Protocol 1: Direct Alkylation cluster_reductive Protocol 2: Reductive Amination start 4-Amino-2-chloro-6,7-dimethoxyquinazoline (from HCl salt + Base) product1 N-Alkyl Product start->product1 Sₙ2 Reaction Solvent: DMF, ACN product2 N-Alkyl Product start->product2 Imine Formation & Reduction Solvent: DCM, MeOH reagent1 Alkyl Halide (R-X) Base (e.g., K₂CO₃, DIPEA) reagent2 Aldehyde/Ketone (R'R''C=O) Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Overview of primary synthetic routes for N-alkylation.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines the direct alkylation of the 4-amino group using an alkyl halide in the presence of a suitable base. This method is straightforward and effective for introducing simple alkyl groups like methyl, ethyl, or benzyl.

Materials
  • 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 equiv)

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide) (1.1 - 1.5 equiv)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or N,N-diisopropylethylamine (DIPEA)) (2.5 - 3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Solvents for work-up and purification (e.g., ethyl acetate, hexanes, dichloromethane, water)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 equiv) and the selected base (e.g., K₂CO₃, 2.5 equiv).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension (concentration typically 0.1-0.5 M).

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes to ensure neutralization of the hydrochloride salt. Subsequently, add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60°C and 100°C. The optimal temperature depends on the reactivity of the alkyl halide. For instance, alkylation with benzyl chloride in the presence of potassium carbonate in DMF can be heated to 100°C for several hours.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.[3]

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[5]

  • Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, and FT-IR) to confirm its identity and purity.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an excellent alternative to direct alkylation, especially for preparing secondary amines and avoiding over-alkylation. It proceeds via an in-situ generated iminium ion, which is then reduced.

Materials
  • 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.1 equiv, for hydrochloride neutralization)

  • Aldehyde or ketone (1.2 - 2.0 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 - 2.0 equiv)

  • Anhydrous dichloromethane (DCM) or methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Silica gel and solvents for purification

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask, add 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 equiv) and suspend it in anhydrous DCM.

  • Neutralization: Add triethylamine (1.1 equiv) and stir for 10-15 minutes at room temperature to form the free base.

  • Imine Formation: Add the desired aldehyde or ketone (1.2 equiv) to the mixture and stir for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The reaction is typically exothermic.

  • Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC (typically 2-24 hours).[3]

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated aminoquinazoline.

  • Characterization: Confirm the structure and purity of the isolated product using appropriate spectroscopic techniques.

Data Summary and Comparison

The choice of protocol depends on the desired alkyl group and available reagents. The following table summarizes typical parameters for these reactions, synthesized from general procedures for quinazoline and quinoline alkylations.[3][4][6]

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Alkylating Agent Alkyl Halide (R-X)Aldehyde / Ketone
Base K₂CO₃, Cs₂CO₃, DIPEATEA (for neutralization), NaBH(OAc)₃ (reductant)
Typical Solvents DMF, ACN, DMSODCM, MeOH, THF
Temperature Room Temp. to 100°CRoom Temperature
Reaction Time 4 - 24 hours2 - 24 hours
Key Advantage Simple for primary halidesGood for complex R groups; avoids over-alkylation
Common Issue Potential for dialkylationReductant is moisture-sensitive

Experimental Workflow

Experimental_Workflow A Setup Reaction (Substrate, Base, Solvent) B Add Alkylating Agent (Halide or Aldehyde) A->B C Reaction (Heating / Stirring) B->C D Monitor Progress (TLC) C->D D->C Incomplete E Work-up (Quench, Extract, Dry) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Pure Product G->H

Caption: A generalized workflow for synthesis and purification.

Troubleshooting and Key Considerations

  • Poor Solubility: 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride has limited solubility in many organic solvents. Polar aprotic solvents like DMF or DMSO are often necessary for direct alkylation protocols.

  • Controlling Dialkylation: To minimize the formation of the N,N-dialkylated product in Protocol 1, use a modest excess of the alkylating agent (1.05-1.1 equiv) and add it slowly to the reaction mixture.

  • Choice of Base: For direct alkylation, inorganic bases like K₂CO₃ or Cs₂CO₃ are effective and easily removed during aqueous work-up. Organic bases like DIPEA can also be used but must be non-nucleophilic to avoid competing with the substrate.

  • Reactivity of Alkyl Halides: The reactivity follows the order R-I > R-Br > R-Cl. If an alkyl chloride is unreactive, consider converting it to the corresponding iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction).

  • Moisture Sensitivity: The reducing agents used in reductive amination are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents for best results.

By applying these detailed protocols and considering the underlying chemical principles, researchers can effectively synthesize a diverse library of N-alkylated 4-amino-2-chloro-6,7-dimethoxyquinazoline derivatives for further investigation in drug discovery and development programs.

References

  • Vertex AI Search. (n.d.). 4-Amino-2-Chloro-6,7-Dimethoxyquinazoline: A Versatile Research Compound.
  • BOC Sciences. (n.d.). CAS 23680-84-4 (4-Amino-2-chloro-6,7-dimethoxyquinazoline).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Aminoquinolines.
  • Osyanin, V. A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2), 555781.
  • Barros, T. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
  • Pace, V., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36509-36513.
  • Kumar, R., et al. (2013). Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of the Serbian Chemical Society, 78(10), 1481-1493.

Sources

using 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride as an API intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Amino-2-chloro-6,7-dimethoxyquinazoline as an API Intermediate in the Synthesis of α1-Adrenoreceptor Antagonists

Executive Summary

The compound 4-amino-2-chloro-6,7-dimethoxyquinazoline (CAS: 23680-84-4), alongside its hydrochloride salt, serves as the foundational Active Pharmaceutical Ingredient (API) intermediate for a critical class of antihypertensive and benign prostatic hyperplasia (BPH) medications[1]. By acting as the central electrophilic core, this intermediate enables the divergent synthesis of blockbuster α1-adrenergic receptor antagonists, including Prazosin, Doxazosin, Terazosin, and Alfuzosin [2]. This application note details the mechanistic rationale, optimized synthetic pathways, and self-validating experimental protocols required to successfully utilize this intermediate in drug development workflows.

Mechanistic Rationale: The Causality of SNAr at the C2 Position

The utility of 4-amino-2-chloro-6,7-dimethoxyquinazoline stems from its highly regioselective reactivity. The transformation into an α1-blocker relies on a Nucleophilic Aromatic Substitution (SNAr) , where the chlorine atom at the C2 position is displaced by a secondary amine (typically a piperazine derivative or an acyclic amine)[3].

Why does substitution occur exclusively at C2 and not C4?

  • Electronic Shielding at C4: The C4 position is occupied by a primary amino group (-NH₂). Through resonance, the lone pair on this nitrogen donates electron density into the quinazoline ring, significantly reducing the electrophilicity of the C4 carbon[4].

  • Inductive Activation at C2: The C2 carbon is flanked by two highly electronegative pyrimidine ring nitrogens and bonded directly to the electron-withdrawing chlorine atom. This creates a severe electron deficiency at C2, drastically lowering the activation energy for nucleophilic attack[3].

Free Base vs. Hydrochloride Salt: The choice between using the free base or the hydrochloride salt of the intermediate dictates reaction kinetics. For highly nucleophilic cyclic amines (e.g., piperazines used in Doxazosin), the free base is sufficient[5]. However, when reacting with less nucleophilic acyclic amines (e.g., 3-methylaminopropionitrile used in Alfuzosin), the hydrochloride salt is preferred[6]. The pre-protonation of the quinazoline ring nitrogen further withdraws electron density from the C2 position, supercharging its electrophilicity and facilitating the reaction[7].

Divergent Synthetic Pathways

G Intermediate 4-Amino-2-chloro-6,7- dimethoxyquinazoline Reagent1 + 1-(2-Furoyl)piperazine Intermediate->Reagent1 Reagent2 + 1-(1,4-Benzodioxan-2- carbonyl)piperazine Intermediate->Reagent2 Reagent3 + 1-(Tetrahydro-2- furoyl)piperazine Intermediate->Reagent3 Reagent4 + 3-Methylamino- propionitrile Intermediate->Reagent4 API1 Prazosin Reagent1->API1 SNAr (Isoamyl OH) API2 Doxazosin Reagent2->API2 SNAr (n-Butanol) API3 Terazosin Reagent3->API3 SNAr (n-Butanol/H2O) API4 Alfuzosin (Intermediate) Reagent4->API4 SNAr (Sulfolane)

Fig 1: Divergent synthetic pathways from the quinazoline intermediate to key α1-blocker APIs.

Quantitative Data: Reaction Optimization

The table below synthesizes the optimized reaction parameters for coupling 4-amino-2-chloro-6,7-dimethoxyquinazoline with various nucleophiles to yield specific APIs. Solvent selection is critical: protic solvents like n-butanol provide the ideal reflux temperature (~117°C) to overcome the SNAr activation barrier without causing thermal degradation[8].

Target APIAmine NucleophilePreferred SolventTemp (°C)Time (h)Typical Yield (%)
Prazosin 1-(2-Furoyl)piperazineIsoamyl alcohol13010–1575–85
Doxazosin N-(1,4-Benzodioxan-2-carbonyl)piperazinen-Butanol117 (Reflux)3.581
Terazosin 1-(Tetrahydro-2-furoyl)piperazinen-Butanol / H₂O117 (Reflux)9–3585–94
Alfuzosin 3-MethylaminopropionitrileSulfolane1305.080–90

Self-Validating Experimental Protocols

Protocol A: Synthesis of Doxazosin Hydrochloride

Mechanism & Causality: This protocol utilizes the free base of the intermediate. As the reaction proceeds, HCl is generated in situ. Because Doxazosin hydrochloride is highly insoluble in hot n-butanol, it precipitates directly out of the boiling solution. This precipitation drives the reaction to completion via Le Chatelier’s principle and acts as a self-validating visual indicator of success[5].

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-amino-2-chloro-6,7-dimethoxyquinazoline (3.2 g, 13.35 mmol) and N-(1,4-benzodioxan-2-carbonyl)piperazine (3.4 g, 13.75 mmol)[8].

  • Solvent Addition: Add 72 mL of anhydrous n-butanol. Note: n-butanol is selected because its boiling point (117.7°C) perfectly matches the thermal energy required for this specific SNAr transition state.

  • Reflux: Heat the heterogeneous mixture to reflux under constant stirring. Within the first hour, the mixture will transition to a hazy solution as reactants dissolve.

  • Validation Check (3.5 hours): After approximately 3.5 hours, a heavy white solid (Doxazosin HCl) will begin to precipitate from the boiling solvent[8].

  • Isolation: Cool the reaction mixture slowly to 75–80°C. Caution: Do not cool below 70°C before filtration, as unreacted impurities may co-precipitate.

  • Filtration: Collect the solid product via vacuum filtration while still warm. Wash the filter cake with cold n-butanol (2 × 15 mL)[5].

  • Drying & QC: Dry the crude product in vacuo at 60°C. The expected yield is ~5.25 g (81%). The melting point should be sharply defined at 289°–290°C, confirming the purity of the hydrochloride salt[5].

Protocol B: Synthesis of Alfuzosin Precursor (N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine)

Mechanism & Causality: Unlike piperazine derivatives, the acyclic 3-methylaminopropionitrile is a weaker nucleophile. Therefore, the hydrochloride salt of the quinazoline intermediate is used to increase electrophilicity. Sulfolane is chosen as the solvent because its highly polar, aprotic nature stabilizes the charged transition state and fully dissolves the HCl salt at elevated temperatures[6].

Step-by-Step Methodology:

  • Preparation: In a reactor, combine 100 g (0.362 moles) of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride with 34.08 g (0.405 moles) of 3-methylaminopropionitrile[6].

  • Solvent Addition: Add 700 mL of sulfolane.

  • Heating: Stir the suspension and heat to 130°C. Maintain this temperature for exactly 5 hours[7].

  • Validation Check: Monitor the reaction via HPLC. The disappearance of the intermediate peak at 236 nm indicates reaction completion.

  • Crystallization: Cool the reaction mass to room temperature. The product will begin to crystallize.

  • Isolation: Filter the crystallized material. To remove the high-boiling sulfolane completely, transfer the solid to a beaker and slurry it with 400 mL of isopropanol[6].

  • Final Drying: Filter the washed solid and dry under vacuum at 45°C–50°C for 6 hours[6]. This yields the highly pure cyanoethylamine intermediate, ready for subsequent catalytic hydrogenation to form Alfuzosin[7].

Analytical Characterization & Quality Control

To ensure the intermediate has been fully consumed and no unreacted 4-amino-2-chloro-6,7-dimethoxyquinazoline remains (which acts as a toxic impurity in the final API), the following QC parameters must be verified:

  • HPLC Monitoring: Use a C18 column with a mobile phase of Acetonitrile/Water (0.1% TFA). The starting intermediate elutes significantly earlier than the bulky API products due to lower lipophilicity.

  • NMR Verification (Doxazosin Base): ¹H NMR (CDCl₃) will show the disappearance of the isolated C2-Cl environment and the appearance of characteristic piperazine multiplet shifts at δ 3.63-4.09 (m, 8H) and quinazoline methoxy singlets at δ 3.91 (s, 3H) and 3.96 (s, 3H)[9].

References

  • Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • US4188390A - Antihypertensive 4-amino-2-[4-(1,4-benzodioxan-2-carbonyl)
  • US6313294B1 - Process for preparing amides Source: Google Patents URL
  • US20070105880A1 - Process for the preparation of alfuzosin Source: Google Patents URL

Sources

Application Note: Synthesis and Polymorph Control of Prazosin Analogs via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2,4-diamino-6,7-dimethoxyquinazoline scaffold is the defining pharmacophore for a highly successful class of α1​ -adrenoceptor antagonists, including prazosin, terazosin, and doxazosin. These compounds are critical in the clinical management of hypertension and benign prostatic hyperplasia (BPH).

The synthesis of these analogs universally relies on a convergent approach: the functionalization of a common intermediate, 4-amino-2-chloro-6,7-dimethoxyquinazoline , with various secondary amines (typically piperazine derivatives)[1].

The SNAr Mechanism

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). The C2 position of the quinazoline ring is highly electrophilic. This is caused by the strong electron-withdrawing effect of the two adjacent electronegative nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the C2 chlorine atom. When heated, the secondary amine of the piperazine derivative attacks the C2 carbon, forming a Meisenheimer complex intermediate, followed by the rapid elimination of the chloride ion to restore aromaticity[2].

SignalingPathway Norepi Norepinephrine Receptor Alpha-1 Adrenoceptor (GPCR) Norepi->Receptor Agonist Drug Prazosin Analog Drug->Receptor Antagonist Blockade Relaxation Vasodilation / Relaxation Drug->Relaxation Prevents contraction Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction

Mechanism of action: Prazosin analogs block alpha-1 adrenoceptors, preventing vasoconstriction.

Experimental Design: The Causality of Solvent and Temperature

A common pitfall in quinazoline functionalization is the selection of an inappropriate solvent system. While polar aprotic solvents (like DMF or DMSO) can facilitate SNAr reactions, they complicate product isolation and often require extensive aqueous workups that reduce overall yield.

Why Isoamyl Alcohol? This protocol utilizes isoamyl alcohol (3-methyl-1-butanol) under reflux conditions[3]. The causality behind this choice is threefold:

  • Thermodynamic Sweet Spot: Isoamyl alcohol boils at exactly 132 °C. This provides the precise thermal energy required to drive the sterically hindered SNAr reaction to completion within 3 to 9 hours without causing thermal degradation of the methoxy groups on the quinazoline core[4].

  • In-Situ Salt Formation: The reaction generates hydrogen chloride (HCl) as a byproduct. In isoamyl alcohol, the resulting prazosin analog immediately forms a hydrochloride salt.

  • Polymorph Control: The solubility profile of isoamyl alcohol selectively promotes the crystallization of the thermodynamically stable α -polymorph of the hydrochloride salt upon cooling. If temperatures drop below 125 °C during the critical phase, the less desirable γ -polymorph may form[3].

Quantitative Reaction Parameters

The following table summarizes the specific amine reactants required to synthesize major clinical analogs from the 4-amino-2-chloro-6,7-dimethoxyquinazoline core, alongside expected yields using the isoamyl alcohol protocol[2][5][6].

Target AnalogAmine Reactant (1.1 Equivalents)Solvent / TempTime (h)Expected Yield (%)
Prazosin 1-(2-furoyl)piperazineIsoamyl alcohol / 132 °C3 - 580 - 85
Terazosin 1-(tetrahydro-2-furoyl)piperazineIsoamyl alcohol / 132 °C8 - 975 - 82
Doxazosin 1-(1,4-benzodioxan-2-ylcarbonyl)piperazineIsoamyl alcohol / 132 °C5 - 678 - 84
Cystazosin N,N'-dimethylcystamineIsoamyl alcohol / 132 °C6 - 8~70

Step-by-Step Methodology

This protocol is a self-validating system: the reaction mixture begins as a heterogeneous suspension, clarifies as the reactants dissolve at elevated temperatures, and subsequently forms a dense, distinct crystalline precipitate. This precipitation continuously removes the product from the solution, driving the equilibrium forward via Le Chatelier's principle.

Phase 1: Nucleophilic Aromatic Substitution
  • Preparation: Equip a 2000 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Ensure the glassware is oven-dried.

  • Solvent Charging: Add 1000 mL of anhydrous isoamyl alcohol to the flask.

  • Reagent Addition: Add 65.4 g (0.272 mol) of 4-amino-2-chloro-6,7-dimethoxyquinazoline to the solvent. Stir to form a suspension.

  • Amine Addition: Add 0.30 mol of the desired piperazine derivative (e.g., 54.0 g of 1-(2-furoyl)piperazine for prazosin)[3]. Note: A ~10% molar excess of the amine is used to ensure complete consumption of the quinazoline intermediate, which is harder to remove during purification.

  • Reflux: Heat the mixture to reflux (internal temperature ~132 °C). Maintain vigorous stirring. The mixture will initially clarify, followed by the gradual formation of a heavy precipitate as the hydrochloride salt of the product is generated.

  • Monitoring: Maintain reflux for 3 to 9 hours (refer to the Quantitative Parameters table). Reaction progress can be monitored by removing a 0.5 mL aliquot, quenching in methanol, and analyzing via reversed-phase HPLC at 254 nm[7].

Phase 2: Isolation and Polymorph Control
  • Controlled Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature while maintaining continuous stirring. Crucial Step: Rapid cooling can trap impurities within the crystal lattice and promote mixed polymorph formation.

  • Maturation: Continue stirring at ambient temperature for an additional 12 to 16 hours to maximize the precipitation of the α -polymorph[3].

  • Filtration: Cool the mixture to 15 °C using a water bath. Filter the dense crystalline cake under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with 3 x 100 mL of cold acetone to remove residual isoamyl alcohol and unreacted piperazine derivative. Air dry the crude material.

Phase 3: Recrystallization (Optional but Recommended)
  • Purification: Suspend the crude hydrochloride salt in 1400 mL of methanol.

  • Heating: Heat the suspension to reflux for 3 hours. The material may not fully dissolve, but this hot slurry process (trituration) effectively leaches out trapped impurities.

  • Final Isolation: Cool to room temperature, filter, wash with cold methanol, and dry under vacuum at 60 °C to constant weight.

SynthesisWorkflow A 4-Amino-2-chloro-6,7- dimethoxyquinazoline C Isoamyl Alcohol (Reflux, 132°C, 3-9h) A->C B Piperazine Derivative (1.1 Equivalents) B->C D Nucleophilic Aromatic Substitution (SNAr) C->D E Controlled Cooling & Crystallization (12-16h) D->E F Vacuum Filtration & Acetone Wash E->F G Prazosin Analog HCl (Alpha-Polymorph API) F->G

Workflow for the SNAr synthesis and polymorph isolation of prazosin analogs in isoamyl alcohol.

Quality Control and Troubleshooting

  • Incomplete Conversion: If HPLC monitoring shows unreacted 4-amino-2-chloro-6,7-dimethoxyquinazoline after the recommended reflux time, verify the internal temperature. The reaction requires exactly 132 °C. The presence of water in the isoamyl alcohol can depress the boiling point; always use anhydrous solvent.

  • Discoloration: A dark brown or yellow product indicates thermal degradation or oxidation of the piperazine derivative. Ensure the reaction is not heated beyond 135 °C and consider running the reflux under a blanket of inert nitrogen gas.

  • Impurity Profiling: The most common impurity is the bis-acyl derivative (if synthesizing the piperazine side-chain in-house) or unreacted starting materials[5]. The methanol hot-slurry step is highly effective at reducing these organic impurities below the 0.1% threshold required for API standards.

References

  • US Patent 4092315A - Novel crystalline forms of prazosin hydrochloride. Google Patents.
  • Design, Synthesis, and Biological Activity of Prazosin-Related Antagonists. Role of the Piperazine and Furan Units of Prazosin on the Selectivity for α1-Adrenoreceptor Subtypes . Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists . Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline . Organic Preparations and Procedures International. ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. As a key intermediate in the synthesis of α1-adrenoceptor antagonists like Doxazosin and Terazosin, understanding its handling properties is crucial for successful research outcomes.[1][]

This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations to help you navigate the complexities of its solubility.

Understanding the Solubility Profile

4-Amino-2-chloro-6,7-dimethoxyquinazoline is a heterocyclic amine.[3] The hydrochloride salt form is intended to enhance its solubility in aqueous media. However, this very feature can present challenges when working with purely organic solvents. The molecule's quinazoline core is largely non-polar, while the amino group and the hydrochloride salt introduce polar, ionizable characteristics. This dual nature means that its solubility is highly dependent on the properties of the solvent system, particularly its polarity and pH.[4][5]

Generally, quinazoline derivatives are crystalline solids that are often insoluble in water and many organic solvents but may dissolve in aqueous alkali or concentrated acids.[4] The solubility of the free base form, 2-chloro-4-amino-6,7-dimethoxyquinazoline (CADQ), has been systematically studied, providing a valuable baseline for solvent selection.[6]

Solubility Data of the Free Base (CADQ)

The following table summarizes the mole fraction solubility of the free base (not the hydrochloride salt) in various organic solvents at 313.15 K (40°C), ranked from highest to lowest solubility. This data is critical for understanding the inherent solubility of the core molecule in the absence of salt effects.

SolventSolvent TypeMole Fraction Solubility (x 10³) at 313.15 K
N-methylpyrrolidone (NMP)Polar Aprotic13.70
N,N-Dimethylformamide (DMF)Polar Aprotic11.57
CyclohexanoneKetone3.847
Ethyl AcetateEster1.010
n-ButanolPolar Protic (Alcohol)0.9288
Isobutyl AlcoholPolar Protic (Alcohol)0.8408
n-PropanolPolar Protic (Alcohol)0.7692
EthanolPolar Protic (Alcohol)0.6934
IsopropanolPolar Protic (Alcohol)0.6220
MethanolPolar Protic (Alcohol)0.5437
1,4-DioxaneEther (Slightly Polar)0.2535
TolueneNon-Polar Aromatic0.02174
Data adapted from the Journal of Chemical & Engineering Data.[6]

As the data shows, the free base is most soluble in polar aprotic solvents like NMP and DMF and exhibits very poor solubility in non-polar solvents like toluene.[6] The hydrochloride salt will behave differently, but this provides an excellent starting point for solvent screening.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve 4-amino-2-chloro-6,7-dimethoxyquinazoline HCl in 100% DMSO. What should I do?

A: This is a common issue. While the free base shows good solubility in polar aprotic solvents, the hydrochloride salt's ionic nature can sometimes limit its solubility in neat organic solvents. Here are some steps to take:

  • Increase Solvent Volume: The concentration you are targeting may be too high. Try increasing the amount of fresh, anhydrous DMSO.

  • Apply Gentle Heat and Agitation: Gently warm the solution to 30-40°C while stirring or vortexing. This can significantly increase the dissolution rate.[7] Avoid excessive heat, which could lead to degradation.

  • Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves can help break up solid aggregates and facilitate dissolution.[8]

  • Consider a Co-Solvent: If DMSO alone is insufficient, creating a co-solvent system may help. For example, a small percentage of an acidic solvent or a different polar solvent could disrupt the crystal lattice energy.[9]

Q2: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS) for my biological assay?

A: This happens because the compound is much less soluble in the final aqueous environment than in the concentrated DMSO stock. When the DMSO solution is diluted, the solvent environment changes dramatically from organic to aqueous, causing the compound to crash out. This is a critical and frequent challenge when working with poorly soluble compounds.[10]

To prevent this:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically well below 1% (v/v).[10]

  • Use a Serial Dilution Strategy: Instead of a single large dilution, perform a multi-step serial dilution. An intermediate dilution in a co-solvent system (e.g., a mix of buffer and ethanol or PEG 400) can sometimes bridge the solubility gap.[10]

  • Add Stock to Buffer Slowly: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This helps disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Incorporate Excipients: Consider adding solubility enhancers to your final aqueous buffer, if your assay permits. Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can help keep the compound in solution.[11]

Q3: How does pH affect the solubility of this compound?

A: As a hydrochloride salt of a weak base, the solubility of this compound is highly pH-dependent.[11] The quinazoline scaffold contains basic nitrogen atoms that can be protonated.

  • Acidic pH (Low pH): In an acidic environment, the molecule is protonated (ionized), which generally increases its solubility in aqueous media. This is why it is supplied as a hydrochloride salt.

  • Neutral to Basic pH (High pH): As the pH increases, the molecule gets deprotonated, converting to its free base form. The free base is typically less water-soluble and more prone to precipitation.[11]

This relationship is crucial for experimental design. If your aqueous buffer is neutral or slightly basic, you are more likely to encounter solubility issues.

ph_effect cluster_0 pH Influence on Solubility FreeBase Insoluble Free Base (R-NH2) Salt Soluble HCl Salt (R-NH3+ Cl-) FreeBase->Salt + H+ (Acidic pH) Salt->FreeBase - H+ (Basic pH)

Caption: Impact of pH on the equilibrium and solubility.

Q4: Can I convert the hydrochloride salt back to the free base to improve solubility in certain organic solvents?

A: Yes, this is a standard chemical procedure. By treating the hydrochloride salt with a mild base (e.g., sodium bicarbonate or triethylamine) in an appropriate solvent system, you can neutralize the HCl and isolate the free base. The free base may exhibit better solubility in less polar organic solvents where the ionic salt is poorly soluble. However, this should only be done if you are certain the free base is the desired form for your experiment, as it will have different physical properties and may be less soluble in aqueous solutions.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound won't dissolve in a chosen solvent (e.g., DMSO, DMF, NMP). - The concentration is above the solubility limit.- The solvent is not fresh or is hydrated (contains water).- Insufficient energy to overcome crystal lattice forces.- Reduce Concentration: Start with a lower target concentration.- Use Anhydrous Solvent: Ensure you are using a fresh, high-purity, anhydrous grade solvent.- Apply Energy: Use gentle warming (30-40°C) and/or sonication to aid dissolution.[7][11]
Stock solution in DMSO precipitates when stored at 4°C or -20°C. - The compound's solubility is temperature-dependent and decreases significantly at lower temperatures.- Store at Room Temperature: If the compound is stable, store the stock solution at room temperature in a desiccator to protect it from light and moisture.- Re-dissolve Before Use: If cold storage is necessary, ensure the solution is brought to room temperature and fully re-dissolved (check for particulates) before use.
Incomplete dissolution in alcohols (Methanol, Ethanol). - As shown in the table, the free base has limited solubility in alcohols compared to DMF or NMP.[6] The hydrochloride salt may also have limited solubility due to the complex interplay of polarity and hydrogen bonding.- Switch to a Better Solvent: Use DMSO or DMF to prepare the primary stock solution.- Use as a Co-solvent: Alcohols can be used as part of a co-solvent system but may not be ideal as the primary solvent for high-concentration stocks.[9]
Complete insolubility in non-polar solvents (Toluene, Hexanes). - The compound is highly polar due to its functional groups and hydrochloride salt form. Like dissolves like.- Avoid Non-Polar Solvents: These are unsuitable for this compound. Refer to the solubility table and choose a polar aprotic solvent.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a standard stock solution.

  • Preparation: Allow the vial of 4-amino-2-chloro-6,7-dimethoxyquinazoline HCl (M.W. 239.66 for the free base, adjust for HCl salt if necessary) and anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube or glass vial. For example, weigh 2.4 mg to make 1 mL of a 10 mM solution.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid.

  • Dissolution: Vortex or stir the mixture vigorously. If the solid does not dissolve completely within 5-10 minutes, proceed to the next steps.

  • Sonication/Heating: Place the vial in a sonicator bath for 10-15 minutes. Alternatively, warm the solution in a water bath at 30-40°C for 10-15 minutes with intermittent vortexing.

  • Verification: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.

  • Storage: Store the stock solution as recommended (typically at room temperature or -20°C, protected from light and moisture). Always re-dissolve completely before use if stored cold.

Protocol 2: Workflow for Overcoming Solubility Issues

This workflow provides a decision-making process for selecting a suitable solvent system.

Caption: A decision workflow for solvent selection.

References
  • BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors.
  • Royal Society of Chemistry. (2020, August 17). Preparation and photophysical properties of quinazoline-based fluorophores.
  • ResearchGate. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study.
  • CIBTech. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • International Journal of Innovative Research in Technology. (2025, December). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development.
  • Semantic Scholar. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • BenchChem. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • TCI Chemicals. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • ACS Publications. (2020, November 23). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation.
  • Auctores Online. (2023, April 26). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • PMC Isochem. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
  • BOC Sciences. (n.d.). CAS 23680-84-4 (4-Amino-2-chloro-6,7-dimethoxyquinazoline).
  • ACS Publications. (2020, November 23). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation.

Sources

Technical Support Center: Troubleshooting 4-Amino-2-chloro-6,7-dimethoxyquinazoline Hydrochloride Batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative, field-proven strategies for troubleshooting the synthesis and purification of 4-amino-2-chloro-6,7-dimethoxyquinazoline (CADQ) , a critical intermediate in the production of α1-adrenoceptor antagonists such as prazosin, doxazosin, and alfuzosin[1].

Because the pyrimidine ring's C4 position is highly reactive, deviations in temperature, stoichiometry, or solvent anhydrousness during the amination of 2,4-dichloro-6,7-dimethoxyquinazoline (DCDQ) lead to a cascade of process-related impurities[2][3]. This guide is designed to help you identify, understand, and eliminate these impurities using self-validating methodologies.

Quantitative Data: Common Impurities & HPLC Fingerprinting

Routine monitoring of synthetic reactions must be performed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure batch integrity[2]. Below is the quantitative retention data used to fingerprint common process impurities.

Table 1: HPLC Retention Data and Impurity Profiling for CADQ Synthesis

Impurity / CompoundStructure / IdentityRelative Retention Time (RRT)*Origin / Causality
DCDQ (Starting Material) 2,4-dichloro-6,7-dimethoxyquinazoline~1.35Incomplete amination reaction
CADQ (Desired Product) 4-amino-2-chloro-6,7-dimethoxyquinazoline1.00 (RT ~6.98 min)Primary amination product[3]
Over-amination Impurity 2,4-diamino-6,7-dimethoxyquinazoline~0.85Excess NH₃, extended reaction time[4]
Hydrolysis Impurity 2-chloro-4-hydroxy-6,7-dimethoxyquinazoline~0.60Moisture in solvent/ammonia source
Regioisomer Impurity 2-amino-4-chloro-6,7-dimethoxyquinazoline~1.15Thermodynamic control (high temp)

(Note: RRT values are approximate, based on standard isocratic elution using acetonitrile-ammonium acetate 10 mM pH 4.0, 50:50 v/v at 240 nm[2][3]).

Reaction Pathway & Impurity Divergence

The following diagram maps the mechanistic divergence during the amination step, illustrating how specific reaction conditions dictate the formation of the desired product versus critical impurities.

G DCDQ 2,4-Dichloro-6,7-dimethoxyquinazoline (Starting Material) Ammonia NH3 / THF (Amination Reagent) DCDQ->Ammonia Water H2O Trace DCDQ->Water CADQ 4-Amino-2-chloro-6,7-dimethoxyquinazoline (Desired Product) Ammonia->CADQ Kinetic Control (0-10 °C) Regio 2-Amino-4-chloro-6,7-dimethoxyquinazoline (Regioisomer Impurity) Ammonia->Regio Thermodynamic Control (>25 °C) Diamino 2,4-Diamino-6,7-dimethoxyquinazoline (Over-amination Impurity) CADQ->Diamino Excess NH3 Extended Time Hydrolysis 2-Chloro-4-hydroxy-6,7-dimethoxyquinazoline (Hydrolysis Impurity) Water->Hydrolysis Moisture in Solvent

Mechanistic divergence of 2,4-dichloro-6,7-dimethoxyquinazoline amination leading to impurities.

Troubleshooting Guide & FAQs

Q1: My recent batches show unacceptably high levels of unreacted 2,4-dichloro-6,7-dimethoxyquinazoline (DCDQ). How can I drive the reaction to completion without causing over-amination? A: The amination of DCDQ relies on the differential reactivity of the C4 and C2 chlorine atoms. The C4 chlorine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring[1].

  • Causality: High residual DCDQ usually indicates poor mass transfer of ammonia gas into the solvent or premature quenching.

  • Solution: Do not simply extend the reaction time, as this risks forming the 2,4-diamino impurity[4]. Instead, optimize the ammonia feed rate. Use a calibrated mass flow controller to bubble anhydrous NH₃ gas into the THF solution at a steady rate, ensuring vigorous agitation while maintaining the temperature strictly between 0–10 °C.

Q2: We are detecting the 2,4-diamino-6,7-dimethoxyquinazoline impurity. What causes this, and how can it be purged? A:

  • Causality: Over-amination occurs when the desired CADQ product undergoes a secondary nucleophilic substitution at the C2 position[4]. This is triggered by a combination of excess ammonia equivalents, localized hot spots (exothermic reaction not properly dissipated), and extended reaction times.

  • Solution: Implement strict stoichiometric controls, limiting NH₃ to 1.1–1.2 equivalents. If the diamino impurity is already present in the crude batch, it can be purged by exploiting differential solubility. Recrystallizing the crude hydrochloride salt from methanol or a methanol/water mixture effectively leaves the highly polar diamino impurity in the mother liquor[5].

Q3: HPLC analysis shows an early-eluting peak (RRT ~0.60), suspected to be a hydrolysis product (2-chloro-4-hydroxy-6,7-dimethoxyquinazoline). How do we prevent this? A:

  • Causality: The C4 position is highly sensitive to hydrolysis. If moisture is present in the solvent (e.g., THF) or if aqueous ammonium hydroxide is used instead of anhydrous ammonia gas, water competes with ammonia as a nucleophile, leading to the formation of the 4-hydroxy derivative[2][6].

  • Solution: This requires a self-validating protocol update. Before initiating the reaction, the THF must be dried over activated molecular sieves, and its water content must be verified via Karl Fischer (KF) titration (target < 0.05% w/w). Always use anhydrous NH₃ gas.

Q4: We are observing a regioisomer (2-amino-4-chloro-6,7-dimethoxyquinazoline). Why is the ammonia attacking the wrong position? A:

  • Causality: The substitution at C4 is kinetically favored, while substitution at C2 is thermodynamically driven. If the reaction temperature exceeds 20–25 °C, the thermodynamic pathway becomes accessible, leading to the formation of the 2-amino regioisomer.

  • Solution: Strict cryogenic control. The reaction vessel must be equipped with a robust chilling jacket. Pre-cool the DCDQ/THF solution to 0–5 °C before introducing ammonia, and control the NH₃ feed rate so the internal temperature never exceeds 10 °C.

Self-Validating Experimental Protocol: Optimized Amination & HPLC Monitoring

To ensure reproducibility and eliminate the aforementioned impurities, implement this self-validating workflow for the amination step.

Step 1: Solvent Validation

  • Dry Tetrahydrofuran (THF) over activated 3Å molecular sieves for 24 hours.

  • Validation Check: Perform Karl Fischer titration. Proceed to Step 2 only if H₂O < 500 ppm.

Step 2: Kinetically Controlled Amination

  • Charge a jacketed reactor with 1.0 equivalent of DCDQ and 10 volumes of anhydrous THF.

  • Cool the mixture to 0–5 °C under a nitrogen atmosphere.

  • Introduce anhydrous NH₃ gas via a subsurface sparger at a controlled rate (target 1.15 equivalents total).

  • Validation Check: Monitor internal temperature continuously. If the temperature exceeds 10 °C, the automated system must pause the NH₃ feed until the temperature stabilizes below 5 °C to prevent regioisomer formation.

  • Stir the mixture for 4 hours at 5 °C.

Step 3: In-Process HPLC Monitoring[2][3]

  • Withdraw a 1 mL aliquot, quench in 1 mL of cold water, extract with ethyl acetate, and evaporate the organic layer. Reconstitute in the mobile phase.

  • Inject onto an Inertsil ODS-3 column (or equivalent C18).

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (pH 4.0) (50:50 v/v).

  • Detection: UV at 240 nm.

  • Validation Check: The reaction is deemed complete when the DCDQ peak area (RRT ~1.35) is < 0.5%. If > 0.5%, resume stirring for 1 hour and re-test.

Step 4: Isolation and Hydrochloride Salt Formation

  • Purge excess NH₃ with nitrogen gas to prevent over-amination during workup.

  • Filter the precipitated product and wash with cold THF.

  • Suspend the free base in methanol and add 1.05 equivalents of methanolic HCl.

  • Stir for 1 hour at room temperature, filter, and dry under vacuum at 40 °C to yield pure 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride.

References

  • Kumaraswamy, G., et al. "An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline." Organic Preparations and Procedures International, 2004. 2

  • "Separation, Characterization, and Quantitation of Process-Related Substances of the Anti-Hypertensive Drug Doxazosin Mesylate." Journal of Chromatographic Science, Oxford Academic. 3

  • "Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures." Journal of Chemical & Engineering Data, ACS Publications, 2020. 5

  • "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Arabian Journal of Chemistry, 2023. 1

  • Campbell, S. F., et al. "2,4-Diamino-6,7-dimethoxyquinazolines. 1." Journal of Medicinal Chemistry, 1987. 4

  • "Alfuzosin hydrochloride Synthesis Pathways." DrugFuture Database. 6

Sources

optimizing temperature conditions for 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride . This compound is a critical electrophilic intermediate in the synthesis of highly valuable α1-adrenoceptor antagonists, including Prazosin, Doxazosin, and Alfuzosin.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we analyze the thermodynamic and kinetic causality behind temperature optimization, providing you with a self-validating framework to troubleshoot and scale your Nucleophilic Aromatic Substitution ( SN​Ar ) reactions.

Mechanistic Principles of SN​Ar Temperature Dependence

The amination of 4-amino-2-chloro-6,7-dimethoxyquinazoline involves replacing the 2-chloro leaving group with an amine nucleophile. While the quinazoline ring is generally electron-deficient, the specific substitution pattern of this intermediate creates a unique kinetic challenge. The methoxy groups at the 6,7-positions and the amino group at the 4-position donate electron density into the aromatic system via resonance (+M effect). This significantly reduces the electrophilicity of the C2 carbon, raising the activation energy required to form the intermediate Meisenheimer complex.

Consequently, these reactions cannot be performed at ambient conditions. Strict temperature optimization (typically between 110°C and 130°C) is required to provide the kinetic energy necessary to drive the reaction to completion without inducing thermal degradation (1)[1].

G R 4-Amino-2-chloro-6,7-dimethoxyquinazoline HCl + Amine Nucleophile S Solvation & Deprotonation (e.g., Sulfolane, n-Butanol) R->S T Thermal Activation (S_NAr) S->T L < 90°C T->L O 110°C - 130°C T->O H > 150°C T->H OutL High Activation Energy Barrier Incomplete Conversion L->OutL OutO Meisenheimer Complex Formation High Yield Target Intermediate O->OutO OutH Thermal Degradation Demethylation / Dimerization H->OutH

S_NAr reaction workflow and temperature-dependent pathways for quinazoline amination.

Troubleshooting & FAQs (Temperature & Solubility)

Q: Why does the amination reaction stall at temperatures below 90°C? A: The reaction stalls due to an insurmountable activation energy barrier. The electron-donating resonance from the 6,7-dimethoxy and 4-amino groups stabilizes the ground state of the quinazoline core. Temperatures above 110°C are thermodynamically required to supply the energy needed for the nucleophile to attack the C2 carbon and form the transition state (2)[2].

Q: How does the hydrochloride salt form dictate solvent and temperature selection? A: The hydrochloride salt of 4-amino-2-chloro-6,7-dimethoxyquinazoline is highly polar and exhibits poor solubility in standard organic solvents at ambient temperatures (3)[3]. Heating the system to 110°C–130°C in high-boiling solvents (like sulfolane or n-butanol) serves a dual causality: it significantly increases the solubility of the salt to bring it into the reactive solution phase, while simultaneously providing the kinetic energy for the SN​Ar mechanism (4)[4].

Q: What are the risks of exceeding 150°C during the amination process? A: Exceeding 150°C introduces competing thermodynamic pathways. The methoxy groups become susceptible to nucleophilic attack or hydrolysis, leading to demethylation impurities. Furthermore, prolonged extreme heat can induce dimerization of the quinazoline core or promote the oxidation of the amine nucleophile, severely compromising the purity profile of the final Active Pharmaceutical Ingredient (API).

Quantitative Data: Solvent & Temperature Selection

Selecting the right solvent is intrinsically linked to the target temperature profile. The table below summarizes the operational parameters for optimizing the yield based on established industrial syntheses.

SolventBoiling Point (°C)Optimal Reaction Temp (°C)Free Base Solubility (Mole Fraction at 40°C)Typical Yield (%)
n-Butanol 117.7110 - 1179.288 × 10⁻⁴81 - 85
Sulfolane 285.0130N/A (Highly Soluble at Heat)~90
DMF 153.0110 - 1201.157 × 10⁻²75 - 80
Isoamyl Alcohol 131.0131 (Reflux)N/A80 - 85

Data synthesized from thermodynamic solubility studies (3)[3] and process patents (1)[1].

Standard Operating Procedure: High-Temperature SN​Ar Amination

To ensure scientific integrity, the following protocol is designed as a self-validating system . Step 5 (In-Process Control) acts as the critical checkpoint to verify that the thermodynamic conditions applied in Step 4 have successfully driven the reaction to completion.

Step 1: Substrate Charging Charge a dry, nitrogen-purged reactor with 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride (1.0 eq) (4)[4].

Step 2: Solvent Addition Suspend the salt in a high-boiling polar solvent (e.g., Sulfolane or n-Butanol) at a ratio of approximately 7 mL per gram of substrate. The high boiling point prevents solvent loss during extended heating (2)[2].

Step 3: Nucleophile Introduction Add the target amine (e.g., 3-methylaminopropionitrile for Alfuzosin, or a piperazine derivative for Doxazosin) in a slight stoichiometric excess (1.1 to 1.5 eq) to drive the equilibrium forward (4)[4].

Step 4: Thermal Activation Gradually heat the reaction mixture to the optimal kinetic window (110°C–130°C). For sulfolane-mediated reactions, maintain the temperature at 130°C under continuous stirring for 5 hours (4)[4].

Step 5: In-Process Control (IPC) & Validation Validate reaction completion via reversed-phase HPLC. Utilize an ODS-3 column with isocratic elution (acetonitrile-ammonium acetate, 10 mM; pH 4.0; 50:50 v/v) and a photodiode array detector set at 240 nm. The reaction is self-validated as complete when the peak corresponding to the 2-chloro starting material drops below 0.5% area (5)[5].

Step 6: Crystallization & Isolation Cool the reaction mass to room temperature to induce crystallization. Isolate the solid via vacuum filtration. Wash the filter cake with a lower-boiling solvent (e.g., isopropanol, 4 mL per gram) to remove residual high-boiling solvent and unreacted amine (4)[4].

Step 7: Drying Dry the isolated material under vacuum at 45°C–50°C for 6 hours to yield the purified intermediate ready for downstream processing (4)[4].

References

  • Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation, Journal of Chemical & Engineering Data - ACS Public
  • Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug, PubMed.
  • Process for the preparation of alfuzosin (WO2007144699A2)
  • Process for preparing amides (US6313294B1)
  • Process for the preparation of alfuzosin (US20070105880A1)

Sources

reducing residual solvents in 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in pharmaceutical intermediate manufacturing: reducing residual solvents during the purification of 4-amino-2-chloro-6,7-dimethoxyquinazoline (CADQ) hydrochloride .

CADQ is a critical building block in the synthesis of highly potent alpha-1 adrenergic receptor antagonists, including prazosin, doxazosin, and alfuzosin[1][2]. Because downstream active pharmaceutical ingredient (API) synthesis often carries over impurities from its intermediates, strict adherence to the International Council for Harmonisation (ICH) Q3C guidelines during the intermediate stage is non-negotiable[3].

Below, you will find quantitative solvent limits, causality-driven troubleshooting FAQs, and a self-validating experimental protocol to ensure your purification workflows are both robust and compliant.

Quantitative Data: ICH Q3C Limits for Common Solvents in CADQ Synthesis

To establish our purification targets, we must first benchmark the regulatory limits for the solvents typically utilized in the amination and crystallization of CADQ[3][4][5].

SolventICH Q3C ClassExposure Limit (ppm)Common Role in CADQ HCl Synthesis
Benzene Class 12 ppmStrictly avoided (Legacy solvent)
N,N-Dimethylformamide (DMF) Class 2880 ppmHigh-temperature amination solvent
Sulfolane Class 2160 ppmPolar aprotic reaction solvent
Methanol Class 23,000 ppmReaction quenching / Crystallization
Acetonitrile Class 2410 ppmHPLC Mobile Phase / Intermediate Wash
Ethanol / Isopropanol Class 35,000 ppmSolvent swap / Final displacement wash

Troubleshooting Guide & FAQs

Q1: We synthesize CADQ HCl using sulfolane or DMF, but residual solvent levels consistently exceed ICH Q3C Class 2 limits even after prolonged drying. How do we remove them without degrading the intermediate? Causality: High-boiling polar aprotic solvents like DMF (bp 153°C) and sulfolane (bp 285°C) form strong hydrogen bonds with the protonated amine and the chloride counterion of the CADQ salt[5]. When the product is rapidly precipitated, these solvent molecules become trapped within the crystal lattice (a phenomenon known as occlusion). Because they are locked inside the crystal structure, surface-level vacuum drying cannot remove them. Solution: You must perform a solvent swap via a controlled reslurry or recrystallization using a Class 3 solvent (e.g., Ethanol or Isopropanol)[5]. Heating the crystals in ethanol disrupts the original lattice, releasing the trapped Class 2 solvents into the mother liquor. Controlled cooling then allows the lattice to reform around the more volatile, less toxic Class 3 solvent.

Q2: During the final ethanol wash, we successfully removed the DMF, but we still see trapped ethanol above the 5,000 ppm limit. Why is standard static vacuum drying failing? Causality: Standard static vacuum drying often causes rapid evaporation at the surface of the powder bed, leading to "surface crusting." This crust acts as a physical barrier, trapping the remaining ethanol inside the bulk powder. Furthermore, ethanol can form loose solvates with the hydrochloride salt. Solution: Implement dynamic vacuum drying with a heated nitrogen sweep . The continuous flow of inert nitrogen lowers the partial pressure of the solvent in the headspace, driving the thermodynamic equilibrium toward evaporation without requiring excessive heat that might degrade the product.

Q3: How do we ensure the hydrochloride salt stoichiometry remains intact during aggressive solvent swapping? Causality: Excessive washing with highly polar solvents (like water or pure alcohols) can lead to partial dissociation of the HCl salt, resulting in a disproportionated mixture of the free base and the salt. This alters the solubility profile and ruins downstream reaction stoichiometry. Solution: Maintain a slightly acidic environment during the solvent swap. By adding 0.1 to 0.5 equivalents of ethanolic HCl to your Class 3 reslurry solvent, you suppress the equilibrium shift toward the free base, ensuring the CADQ remains fully protonated.

Experimental Protocol: Self-Validating Solvent-Swap & Dynamic Drying

This methodology is designed as a self-validating system . It uses integrated In-Process Controls (IPCs) to dictate the workflow, ensuring the protocol inherently proves its own success before proceeding to the next step.

Step 1: Dissolution and Acidification

  • Transfer 100 g of crude CADQ HCl (containing high DMF/Sulfolane) into a 1 L jacketed reactor.

  • Add 500 mL of absolute Ethanol (Class 3 solvent).

  • Add 5 mL of 1.25M Ethanolic HCl to maintain salt stoichiometry.

  • Heat the suspension to 75°C under continuous agitation (250 rpm) for 2 hours to ensure complete lattice disruption and solvent exchange.

Step 2: Controlled Nucleation and Cooling

  • Program the reactor to cool from 75°C to 20°C at a strict rate of 0.5°C per minute .

  • Causality Check: Rapid cooling causes flash precipitation, which re-occludes solvents. The slow cooling ramp ensures a highly ordered, defect-free crystal lattice that excludes mother liquor impurities.

Step 3: Filtration and Displacement Washing

  • Filter the slurry using a Nutsche filter under a nitrogen atmosphere.

  • Perform a displacement wash with 2 x 100 mL of pre-chilled (5°C) Isopropanol. Note: Isopropanol is chosen here because its bulky steric profile makes it less likely to be incorporated into the CADQ crystal lattice than ethanol.

Step 4: Dynamic Vacuum Drying

  • Transfer the wet cake to a vacuum oven equipped with a nitrogen sweep valve.

  • Apply vacuum (≤ 50 mbar) and heat to 45°C.

  • Open the nitrogen bleed valve slightly to maintain a steady sweep of gas across the powder bed. Dry for 6 hours.

Step 5: System Validation & IPC

  • Residual Solvent Check: Sample 1 g of the dried powder, dissolve in DMSO, and analyze via Gas Chromatography-Headspace (GC-HS).

    • Validation Logic: If Class 3 solvents > 5,000 ppm, extend drying by 2 hours and increase the N2 sweep rate by 10%. If Class 2 solvents (DMF/Sulfolane) > 880 ppm, the cooling ramp in Step 2 was too fast; re-execute the solvent swap.

  • Stoichiometry Check: Analyze via HPLC. If the free base is detected, increase the Ethanolic HCl equivalent in Step 1 by 0.1 eq for the next batch.

Visualizations

Workflow A Crude CADQ HCl (High DMF/Sulfolane) B Reslurry in Class 3 Solvent (e.g., EtOH + 0.1 eq HCl) A->B C Heating to 75°C (Lattice Disruption) B->C D Controlled Cooling (0.5°C/min to 20°C) C->D Prevents rapid occlusion E Filtration & Displacement Wash D->E F Vacuum Drying (N2 Sweep, 45-50°C) E->F G Purified CADQ HCl (<5000 ppm Class 3) F->G Valid via GC-HS

Workflow for solvent swapping and purification of CADQ HCl.

Pathway CADQ CADQ Intermediate (High Purity) API Alpha-1 Blocker API (e.g., Doxazosin) CADQ->API Chemical Synthesis Receptor Alpha-1 Adrenergic Receptor (GPCR) API->Receptor Antagonizes Gq Gq Protein Activation Receptor->Gq Inhibits PLC Phospholipase C (PLC) Gq->PLC Inhibits IP3 IP3 / DAG Production PLC->IP3 Decreases Ca Intracellular Ca2+ Release IP3->Ca Decreases Muscle Smooth Muscle Relaxation (Vasodilation) Ca->Muscle Results in

Alpha-1 adrenergic signaling pathway antagonism by CADQ-derived APIs.

References

  • Q3C — Tables and List Guidance for Industry - FDA.[4] [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8) - ICH.[3] [Link]

  • Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation - Journal of Chemical & Engineering Data, ACS Publications.[1] [Link]

  • Design and Synthesis of Small Molecule Agonists of EphA2 Receptor - PMC, NIH.[2] [Link]

  • Process for the preparation of alfuzosin - Google Patents.[5]

Sources

Validation & Comparative

A Technical Guide to the NMR Spectral Features of 4-amino-2-chloro-6,7-dimethoxyquinazoline Hydrochloride and its Comparison with Structurally Related EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride, a key intermediate in the synthesis of several alpha-1 adrenergic receptor antagonists. To provide a comprehensive understanding of its spectral features, we will compare its known ¹H NMR data with that of two prominent quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib. This comparative approach, supported by experimental protocols and theoretical explanations, will aid researchers in the unambiguous identification and characterization of these important pharmaceutical compounds.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in drug discovery, forming the backbone of numerous biologically active compounds. Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal framework for designing targeted therapies. 4-amino-2-chloro-6,7-dimethoxyquinazoline is a vital building block for drugs like Doxazosin and Prazosin.[1] Understanding its precise chemical structure through NMR spectroscopy is paramount for quality control and the development of new chemical entities. This guide will delve into the nuances of its NMR spectrum and how it compares to more complex, yet structurally related, molecules like Gefitinib and Erlotinib, which are used in cancer therapy.[2][3]

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectrum provides a unique fingerprint of a molecule, revealing the chemical environment of each proton. Below is a comparison of the key proton signals for our target compound and its selected alternatives.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundAromatic Protons (ppm)Methoxy/Ethoxy Protons (ppm)Other Key Protons (ppm)Solvent
4-amino-2-chloro-6,7-dimethoxyquinazoline 7.6 (s, 1H), 7.1 (s, 1H)3.9-3.8 (s, 6H)8.0 (bs, 2H, -NH₂)DMSO-d₆
Gefitinib 8.69 (s, 1H), 7.92 (d, 1H), 7.55 (dd, 1H), 7.42 (t, 1H), 7.23 (s, 1H), 7.18 (s, 1H)3.95 (s, 3H)4.15 (t, 2H), 3.69 (t, 2H), 2.75 (t, 4H), 9.54 (s, 1H, -NH)DMSO-d₆
Erlotinib HCl 8.85 (s, 1H), 7.87 (s, 1H), 7.77 (d, 1H), 7.52 (d, 1H), 7.42 (dd, 1H), 7.33 (s, 1H)4.35 (t, 2H), 4.29 (t, 2H), 3.80 (t, 2H), 3.79 (t, 2H), 3.37 (s, 3H), 3.34 (s, 3H)11.22 (s, 1H, -NH), 4.31 (s, 1H, acetylenic C-H)DMSO-d₆

Note: The data for 4-amino-2-chloro-6,7-dimethoxyquinazoline is based on a reported peak list[4]; 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'dd' a doublet of doublets, and 'bs' a broad singlet. The data for Gefitinib and Erlotinib HCl are from a detailed 2D-NMR study.[2]

Interpreting the Spectra: A Deeper Look

4-amino-2-chloro-6,7-dimethoxyquinazoline: The simplicity of its ¹H NMR spectrum is a direct reflection of its symmetrical substitution pattern.

  • Aromatic Protons: The two singlets at 7.6 and 7.1 ppm correspond to the two protons on the quinazoline ring at positions 5 and 8. The lack of coupling confirms their isolated nature.

  • Methoxy Protons: The signal at 3.8-3.9 ppm, integrating to six protons, is attributed to the two methoxy groups at positions 6 and 7. Although reported as a doublet, this is likely a typographical error in the source and represents two closely resonating singlets.[4]

  • Amino Protons: The broad singlet at 8.0 ppm is characteristic of the amino group protons, which often exhibit broad signals due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Gefitinib and Erlotinib: The spectra of these larger molecules are significantly more complex due to their extended structures and reduced symmetry.

  • Quinazoline Core Protons: The singlets corresponding to the H-5 and H-8 protons of the quinazoline ring are still present, though their chemical shifts are influenced by the different substituent at position 4.

  • Substituent Protons: The additional signals in the aromatic region of Gefitinib and Erlotinib arise from the protons on the (3-chloro-4-fluorophenyl)amino and (3-ethynylphenyl)amino moieties, respectively. The complex splitting patterns (doublets, triplets, doublet of doublets) are a result of proton-proton coupling.

  • Alkyl Protons: The intricate signals in the upfield region of both spectra correspond to the protons of the morpholino propoxy (Gefitinib) and methoxy ethoxy (Erlotinib) side chains.

The following diagram illustrates the logical workflow for spectral interpretation, starting from the raw data to the final structural assignment.

Caption: Workflow for NMR spectral interpretation.

Understanding the ¹³C NMR Spectra

Table 2: Comparison of Key ¹³C NMR Signals (Expected and Experimental)

CompoundQuaternary Carbons (ppm)Aromatic CH Carbons (ppm)Methoxy/Ethoxy Carbons (ppm)Other Aliphatic Carbons (ppm)Solvent
4-amino-2-chloro-6,7-dimethoxyquinazoline ~160 (C4), ~155 (C2), ~150 (C8a), ~145 (C6, C7), ~108 (C4a)~105 (C5), ~100 (C8)~56-DMSO-d₆ (Predicted)
Gefitinib 158.4, 155.9, 152.9, 147.5, 137.9, 135.2, 124.9, 120.3, 116.3, 108.9129.5, 128.1, 125.4, 117.1, 107.5, 98.956.065.9, 53.4, 47.9DMSO-d₆
Erlotinib HCl 156.9, 154.5, 153.3, 147.8, 138.9, 133.5, 129.2, 121.9, 115.8, 108.5129.8, 125.8, 124.5, 117.8, 107.9, 100.970.8, 70.5, 69.1, 68.8, 59.1, 58.983.3, 79.8DMSO-d₆

Note: The data for 4-amino-2-chloro-6,7-dimethoxyquinazoline is a prediction based on substituent effects and comparison with similar structures. The data for Gefitinib and Erlotinib HCl are from a detailed 2D-NMR study.[2]

The predicted ¹³C NMR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline would show distinct signals for the quaternary carbons of the quinazoline ring, the two aromatic CH carbons, and the two equivalent methoxy carbons. The comparison with Gefitinib and Erlotinib highlights how the addition of more complex substituents significantly increases the number of signals and alters their chemical shifts.

Experimental Protocol for NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for quinazoline derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: If not already present in the solvent, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

The following diagram outlines the key steps in acquiring NMR spectra.

NMR_Acquisition_Workflow cluster_Sample_Preparation Sample Preparation cluster_Instrument_Setup Instrument Setup cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer tune_probe Tune and Shim insert_sample->tune_probe acquire_1H Acquire ¹H Spectrum tune_probe->acquire_1H acquire_13C Acquire ¹³C Spectrum tune_probe->acquire_13C process_spectra Process and Analyze Spectra acquire_1H->process_spectra acquire_13C->process_spectra

Caption: Workflow for NMR data acquisition.

Conclusion

The NMR spectra of 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride and its more complex analogs, Gefitinib and Erlotinib, provide a wealth of structural information. The relatively simple spectrum of the former is a direct consequence of its high degree of symmetry, making it an excellent reference compound for understanding the fundamental spectral features of the 6,7-dimethoxyquinazoline core. In contrast, the intricate spectra of Gefitinib and Erlotinib showcase the impact of diverse and complex substitutions on the chemical shifts and coupling patterns of the quinazoline scaffold. By following standardized experimental protocols and employing a comparative analytical approach, researchers can confidently identify and characterize these and other related compounds, which is a critical step in the advancement of drug discovery and development.

References

  • Göktaş, M., et al. (2015). Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR). AVESİS. [Link]

  • Otutu, J. O., & Efurhievwe, E. M. (2013). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Science Alert. [Link]

  • Al-Omar, M. A. (2020). Erlotinib. Profiles of Drug Substances, Excipients, and Related Methodology. [Link]

  • Gonçalves, I. L., et al. (2017). A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Drug Analytical Research. [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook. [Link]

  • Gonçalves, I. L., et al. (2017). A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. ResearchGate. [Link]

  • Patel, K., et al. (2016). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Wang, Y., et al. (2020). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. Frontiers in Chemistry. [Link]

  • Kumaraswamy, G., et al. (2004). An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. ResearchGate. [Link]

  • Gonçalves, I. L., et al. (2017). A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Scribd. [Link]

  • PubChem. (n.d.). 2-Chloro-6,7-dimethoxy-4-quinazolinamine. PubChem. [Link]

  • Gonçalves, I. L., et al. (2017). A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. ResearchGate. [Link]

  • ResearchGate. (n.d.). 3 1 H NMR spectra of gefitinib in DMSO-d 6 . ResearchGate. [Link]

  • InvivoChem. (n.d.). 1H-NMR Analysis for Erlotinib HCl; Solvent: DMSO-d6. InvivoChem. [Link]

  • Gonçalves, I. L., et al. (2017). A COMPLETE NMR STUDY OF DOXAZOSIN CHARACTERIZATION. Drug Analytical Research. [Link]

  • Lee, H., et al. (2014). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. PMC. [Link]

  • ResearchGate. (n.d.). Metabolic characteristics for the erlotinib-resistant and -sensitive... ResearchGate. [Link]

  • PubChem. (n.d.). Gefitinib. PubChem. [Link]

  • ResearchGate. (n.d.). Chemical structure of gefitinib and [ 18 F]gefitinib. ResearchGate. [Link]

  • NextSDS. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline — Chemical Substance Information. NextSDS. [Link]

  • NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook. [Link]

  • ChEMBL. (n.d.). Compound: GEFITINIB (CHEMBL939). ChEMBL. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. EDQM. [Link]

Sources

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-2-chloro-6,7-dimethoxyquinazoline (ACDQ) hydrochloride is a critical pharmaceutical intermediate utilized in the synthesis of quinazoline-derived α1-adrenoceptor antagonists, such as prazosin, doxazosin, and terazosin. Because trace impurities in the starting materials can propagate through the synthetic pathway to form toxic process-related substances in the final active pharmaceutical ingredient (API), rigorous analytical characterization of ACDQ is a regulatory imperative [1].

This guide objectively compares two leading analytical platforms—Triple Quadrupole (QqQ) Nominal Mass Spectrometry and Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) —for the characterization of ACDQ fragmentation patterns. By examining the causality behind the molecule's gas-phase dissociation, we provide a self-validating framework for drug development professionals to select the optimal instrumentation for impurity profiling.

Platform Comparison: Q-TOF HRMS vs. QqQ LC-MS/MS

When analyzing the fragmentation of ACDQ, the choice of mass analyzer dictates the depth of structural information obtained.

  • Triple Quadrupole (QqQ) LC-MS/MS (The Quantitation Standard): QqQ systems excel at targeted quantitation using Multiple Reaction Monitoring (MRM). They offer unmatched sensitivity for detecting trace levels of ACDQ in bulk drug substances. However, their nominal mass resolution (typically ~0.7 Da FWHM) limits their utility in structural elucidation. If an unknown isobaric impurity co-elutes, a QqQ cannot distinguish it from the target analyte based on mass alone.

  • Q-TOF LC-HRMS (The Structural Elucidation Standard): Q-TOF platforms provide high mass accuracy (mass error < 2 ppm) and exceptional isotopic fidelity. This allows scientists to assign exact elemental compositions to both precursor and product ions. For ACDQ, Q-TOF definitively proves whether a fragment at nominal mass 225 is due to the loss of a methyl radical (•CH3) or an isobaric interference, making it the superior choice for unknown impurity profiling and degradation studies.

Quantitative Data Comparison

The table below summarizes the theoretical vs. observed fragmentation data, highlighting the analytical advantage of high-resolution mass accuracy over nominal mass assignments.

Fragment AssignmentElemental FormulaTheoretical Exact Mass (m/z)QqQ Nominal Mass AssignmentQ-TOF Mass Error (ppm)
Precursor Ion[M+H]+ C10H11³⁵ClN3O2⁺240.0540240< 2.0
Precursor Isotope C10H11³⁷ClN3O2⁺242.0510242< 2.0
Loss of •CH3 C9H8³⁵ClN3O2•⁺225.0305225< 2.0
Loss of NH3 C10H8³⁵ClN2O2⁺223.0274223< 2.0
Loss of HCl C10H10N3O2⁺204.0773204< 2.0

Mechanistic Causality of ACDQ Fragmentation

Understanding why ACDQ fragments the way it does is critical for setting up a self-validating analytical method. In positive Electrospray Ionization (ESI+), the ACDQ hydrochloride salt dissociates, and the free base preferentially protonates at the N1 or N3 position of the highly conjugated quinazoline ring, yielding an [M+H]+ precursor ion at m/z 240.05 [1].

Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary, structurally diagnostic fragmentation pathways:

  • Homolytic Cleavage of the Methoxy Group (-15.02 Da): The methoxy groups at C6 and C7 are highly susceptible to losing a methyl radical (•CH3). This forms a stable radical cation at m/z 225.03. Causality: This odd-electron fragmentation is a hallmark of methoxyaromatic systems; the resulting radical is heavily stabilized by the extended resonance of the quinazoline ring.

  • Expulsion of Ammonia (-17.03 Da): The C4-amino group can be lost as neutral NH3, resulting in a fragment at m/z 223.03. Causality: This pathway is driven by the thermodynamic stability of the resulting carbocation at the C4 position.

  • Elimination of Hydrogen Chloride (-35.98 Da): The C2-chlorine atom is expelled as HCl, generating a fragment at m/z 204.08. Causality: The presence of the chlorine atom is easily verified in the MS1 scan by the characteristic 3:1 isotopic intensity ratio of ³⁵Cl to ³⁷Cl (m/z 240 vs. 242). The loss of HCl in the MS2 spectrum confirms the halogen's position on the aromatic system.

Fragmentation Precursor [M+H]+ m/z 240.05 C10H11ClN3O2+ Frag1 Loss of •CH3 m/z 225.03 C9H8ClN3O2•+ Precursor->Frag1 - •CH3 (-15.02 Da) Frag2 Loss of NH3 m/z 223.03 C10H8ClN2O2+ Precursor->Frag2 - NH3 (-17.03 Da) Frag3 Loss of HCl m/z 204.08 C10H10N3O2+ Precursor->Frag3 - HCl (-35.98 Da) RingCleavage Quinazoline Ring Cleavage Products Frag1->RingCleavage High CE (>30 eV) Frag2->RingCleavage High CE (>30 eV) Frag3->RingCleavage High CE (>30 eV)

Primary Collision-Induced Dissociation (CID) fragmentation pathways of ACDQ [M+H]+.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology must be employed. Every parameter is selected based on the specific physicochemical properties of ACDQ.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of ACDQ-HCl reference standard in 1.0 mL of 50:50 Methanol:Water (v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using the initial mobile phase conditions.

  • Causality: The hydrochloride salt readily dissociates in aqueous-organic mixtures. The free base is highly soluble in methanol, preventing sample precipitation in the autosampler.

Step 2: Chromatographic Separation
  • Procedure: Utilize a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 4.0 with Formic Acid).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Causality: Non-volatile buffers like phosphoric acid are strictly avoided as they suppress ionization and foul the MS source. Ammonium formate provides the necessary ionic strength for sharp peak shapes while being completely volatile for ESI compatibility [2]. The acidic pH (4.0) ensures the quinazoline nitrogens remain fully protonated, maximizing ESI+ sensitivity.

Step 3: Mass Spectrometry (ESI+ Mode) Optimization
  • Procedure: Set Capillary Voltage to +3.5 kV and Desolvation Temperature to 350 °C. Use high-purity Argon as the collision gas. Ramp the Collision Energy (CE) from 15 eV to 35 eV.

  • Causality: A CE ramp is critical for a self-validating spectrum. At low CE (15 eV), only the most labile bonds (e.g., the loss of •CH3) break. Ramping to 35 eV provides sufficient internal energy to induce deeper quinazoline ring cleavage, ensuring a comprehensive MS/MS fingerprint that cannot be mimicked by isobaric contaminants.

Step 4: Data Validation
  • Procedure: Before analyzing the MS2 spectra, confirm the presence of the ³⁵Cl/³⁷Cl isotopic signature (approximate 3:1 intensity ratio at m/z 240 and 242) in the precursor MS1 scan.

  • Causality: This acts as an internal system suitability check, confirming that the selected precursor ion genuinely contains a single chlorine atom.

LCMS_Workflow A Sample Prep (ACDQ in MeOH/H2O) B RP-HPLC Separation (Volatile Acidic Buffer) A->B Injection C ESI+ Ionization ([M+H]+ m/z 240.05) B->C Elution D CID Fragmentation (CE Ramp 15-35 eV) C->D Precursor Selection E HRMS Analysis (Q-TOF Mass Defect) D->E Fragment Detection

Self-validating LC-HRMS analytical workflow for ACDQ structural elucidation.

References

  • Rao, R. Nageswara, et al. "Separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors." Journal of Chromatographic Science 45.2 (2007): 63-69.[Link]

  • SIELC Technologies. "Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column." (2018).[Link]

comparative analysis of alpha-1 blocker intermediates including 4-amino-2-chloro-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of α1​ -adrenoceptor antagonists has revolutionized the management of benign prostatic hyperplasia (BPH) and essential hypertension. The pharmacological profile, receptor subtype selectivity ( α1A​ , α1B​ , α1D​ ), and off-target effects of these active pharmaceutical ingredients (APIs) are fundamentally dictated by their core chemical scaffolds[1].

From a process chemistry perspective, the synthesis of these APIs relies on highly specific, high-purity intermediates. This guide provides an objective, data-driven comparison of the three primary intermediate classes used in modern α1​ -blocker synthesis: Quinazolines (e.g., 4-amino-2-chloro-6,7-dimethoxyquinazoline), Sulfonamides (e.g., tamsulosin precursors), and Indolines (e.g., silodosin precursors). We will deeply analyze the synthetic causality, yield metrics, and structural implications of these building blocks, with a specific focus on the ubiquitous quinazoline core[2].

Signaling Antag Alpha-1 Blocker (Quinazoline/Sulfonamide) Rec Alpha-1 Adrenoceptor (α1A, α1B, α1D) Antag->Rec Competitive Inhibition Gq Gq Protein Activation Rec->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Smooth Muscle Contraction (Prostate/Vascular) Ca->Response

Diagram 1: Alpha-1 adrenoceptor signaling pathway and the mechanistic blockade by antagonist APIs.

Deep Dive: 4-Amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4)

4-Amino-2-chloro-6,7-dimethoxyquinazoline (Empirical Formula: C10​H10​ClN3​O2​ ) is the universal precursor for the quinazoline family of antihypertensive and BPH drugs, including prazosin, doxazosin, terazosin, and alfuzosin[3].

Structural Causality & Reactivity

The quinazoline ring presents two potential sites for nucleophilic attack: the C2 and C4 positions. However, the electron-withdrawing nature of the ring nitrogens makes the C4 position significantly more electrophilic than the C2 position.

When 2,4-dichloro-6,7-dimethoxyquinazoline is treated with ammonia, regioselective amination occurs almost exclusively at C4[3]. This inherent electronic bias is what allows process chemists to synthesize 4-amino-2-chloro-6,7-dimethoxyquinazoline without the need for complex protecting group strategies. The remaining chlorine at the C2 position is then utilized in a subsequent, higher-energy Nucleophilic Aromatic Substitution ( SN​Ar ) reaction to attach the varied piperazine or diamine appendages that define the final API[4].

Physical & Analytical Properties
  • Appearance: White to off-white crystalline solid[5].

  • Melting Point: 262-268 °C (dec.)[6].

  • Purity Standard: 98.0% (HPLC) is required for API coupling to prevent the propagation of dichloro-impurities[6][7].

Comparative Analysis of Alpha-1 Blocker Intermediates

To select the appropriate synthetic pathway, researchers must weigh the synthetic complexity of the intermediate against the clinical selectivity of the final API. While quinazoline derivatives often induce beneficial apoptosis in prostate cancer cells via TGF- β signaling[1], sulfonamide derivatives offer superior α1A​ selectivity, minimizing vascular off-target effects (hypotension)[8].

Table 1: Quantitative & Structural Comparison of Key Intermediates
MetricQuinazoline CoreSulfonamide CoreIndoline Core
Representative Intermediate 4-Amino-2-chloro-6,7-dimethoxyquinazoline(R)-(-)-5-[2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide1-(3-Hydroxypropyl)-5-(2R)-2-aminopropyl-2,3-dihydro-1H-indole-7-carboxamide
Final API Examples Prazosin, Doxazosin, Terazosin[2]Tamsulosin[8]Silodosin
Receptor Selectivity Non-selective ( α1A​ , α1B​ , α1D​ )[1]Highly α1A​ selective[8]Ultra-highly α1A​ selective
Key Synthetic Challenge Regioselective amination at C4 vs C2[3]Chiral resolution of the (R)-enantiomerMulti-step indoline ring construction
Typical Intermediate Yield 85 - 90% (from dichloro-precursor)[3]60 - 70% (due to chiral resolution losses)50 - 65% (complex multi-step)
Downstream Coupling SN​Ar at C2 (Requires reflux/high temp)[4]Reductive amination / AlkylationAmide coupling / Alkylation

Self-Validating Experimental Protocols

The following protocols represent optimized, self-validating workflows for the synthesis and utilization of the quinazoline intermediate. The causality behind each reagent choice is explicitly defined to ensure reproducibility.

Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

Objective: Convert 2,4-dichloro-6,7-dimethoxyquinazoline to the target intermediate with >98% regioselectivity.

  • Preparation: Charge a 5 L round-bottom flask (equipped with a mechanical stirrer) with 2,4-dichloro-6,7-dimethoxyquinazoline (85 g, 0.329 mol) and anhydrous Tetrahydrofuran (THF) (500 mL)[3].

    • Causality: THF is chosen as the solvent because it fully solubilizes the starting material while maintaining a low boiling point for easy downstream removal.

  • Amination: Stir the mixture for 1 hour at ambient temperature. Slowly add aqueous ammonium hydroxide (1765 mL, 25%)[3].

    • Causality: Ambient temperature is critical. Elevating the temperature increases the kinetic energy of the system, which can overcome the activation barrier for C2 amination, leading to the unwanted 2,4-diamino-6,7-dimethoxyquinazoline byproduct.

  • Reaction: Stir the biphasic mixture vigorously for 24 hours at room temperature[3].

  • Isolation: Filter the resulting precipitate. Wash the filter cake sequentially with water (to remove NH4​Cl salts) and cold THF (to remove unreacted starting material).

  • Validation: Dry the solid under vacuum at 60°C.

    • Expected Outcome: ~71 g (90% yield) of a white solid[3].

    • Self-Validation Check: Run HPLC. The product must show 97.8% purity. A melting point test should yield 262-268 °C (dec)[3][6]. If the melting point is depressed, recrystallization from toluene is required.

SynthFlow A 2,4-Dihydroxy-6,7- dimethoxyquinazoline R1 POCl3 / DMF Reflux 8h A->R1 B 2,4-Dichloro-6,7- dimethoxyquinazoline R1->B R2 NH4OH / THF Ambient Temp, 24h B->R2 Regioselective C4 Amination C 4-Amino-2-chloro-6,7- dimethoxyquinazoline R2->C Regioselective C4 Amination R3 Piperazine Derivative Isoamyl Alcohol, Reflux C->R3 SNAr at C2 D Quinazoline API (e.g., Prazosin, Doxazosin) R3->D SNAr at C2

Diagram 2: Synthetic workflow demonstrating the regioselective C4 amination and subsequent C2 coupling.

Protocol 2: Downstream API Coupling via SN​Ar

Objective: Couple the intermediate with a cyclic base (e.g., 1-(2-furoyl)piperazine for Prazosin)[2][4].

  • Preparation: In a 1 L flask, combine 4-amino-2-chloro-6,7-dimethoxyquinazoline (1.0 eq) with a slight excess of the target cyclic base (1.2 eq)[4].

  • Solvent Selection: Add isoamyl alcohol (10 mL per gram of intermediate).

    • Causality: The C2 chlorine is sterically hindered and electronically less reactive than the C4 position. Isoamyl alcohol is specifically chosen because its boiling point (131 °C) provides the exact thermal energy required to drive the SN​Ar reaction to completion without causing thermal degradation of the methoxy groups[4].

  • Catalysis (Optional but Recommended): Add a catalytic amount of Potassium Iodide (KI) (0.1 eq)[4].

    • Causality: KI facilitates an in-situ Finkelstein-like halogen exchange, converting the C2-chloride to a C2-iodide, which is a vastly superior leaving group, thereby accelerating the nucleophilic attack.

  • Reaction & Isolation: Reflux the mixture for 12-16 hours. Cool to room temperature, filter the precipitated product, wash with cold ethanol, and dry under vacuum.

Conclusion

The choice of α1​ -blocker intermediate dictates the entire trajectory of the drug development process. While sulfonamide and indoline cores offer superior receptor subtype selectivity ( α1A​ )[8], their synthesis is hampered by complex chiral resolutions and multi-step ring formations. Conversely, the quinazoline core—anchored by 4-amino-2-chloro-6,7-dimethoxyquinazoline —offers an highly atom-efficient, regioselective synthetic pathway[3]. Furthermore, quinazoline-derived APIs provide unique secondary pharmacological benefits, such as inducing apoptosis in prostate tumor cells via TGF- β signaling pathways, a feature absent in sulfonamide derivatives[1].

References

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINE Source: Taylor & Francis (Organic Preparations and Procedures International) URL:[Link]

  • Impact of α-adrenoceptor antagonists on prostate cancer development, progression and prevention Source: National Institutes of Health (PMC) URL:[Link]

  • Various Analytical Methodologies for Determination of Selective α 1A Receptor Blocker Tamsulosin Hydrochloride and Its Combinations in Different Matrices Source: Science and Education Publishing URL:[Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis, Pharmacological Evaluation, and Structure−Activity Relationship and Quantitative Structure−Activity Relationship Studies on Novel Derivatives of 2,4-Diamino-6,7-dimethoxyquinazoline α1-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline, 98+ Source: Fisher Scientific URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the safety of our team. This guide provides essential, experience-driven protocols for the safe handling of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride, a key building block in many pharmaceutical syntheses. This is not just a list of rules, but a framework for understanding and mitigating the risks associated with this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is classified as a hazardous substance. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] The hydrochloride salt form can readily dissociate, and the quinazoline core is a reactive scaffold. Therefore, our primary concerns are preventing inhalation of the powdered form, and avoiding direct contact with skin and eyes.

Key Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical splash goggles or a full-face shieldChemically resistant gloves (Nitrile or Neoprene recommended)Flame-resistant lab coatNIOSH-approved N95 dust mask or higher-level respirator
Preparing Solutions Chemical splash gogglesChemically resistant gloves (Nitrile or Neoprene recommended)Flame-resistant lab coatNot required if performed in a certified chemical fume hood
General Handling of Solutions Safety glasses with side shieldsChemically resistant gloves (Nitrile or Neoprene recommended)Flame-resistant lab coatNot required

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Preparation:

  • Designate a Workspace: All work with solid 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride should be conducted in a certified chemical fume hood.[4]

  • Assemble Materials: Before starting, ensure all necessary equipment, including a calibrated scale, spatulas, weighing paper, and solvent-dispensing apparatus, are within the fume hood.

  • Verify Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[4]

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated workspace.

  • Weighing: Carefully weigh the desired amount of the compound on weighing paper. Avoid creating dust clouds.

  • Transfer: Gently transfer the solid to your reaction vessel.

  • Dissolving: Slowly add the solvent to the solid to prevent splashing.[4]

  • Post-Handling: After completing your work, decontaminate the work surface and any equipment used. Wash your hands thoroughly with soap and water, even after removing your gloves.[4]

Disposal Plan: Responsible Management of Chemical Waste

All waste containing 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride must be treated as hazardous chemical waste.[4]

Waste Segregation:

  • Solid Waste: Collect any unused solid compound and contaminated disposable items (e.g., weighing paper, gloves) in a dedicated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[4]

  • Sharps: Any contaminated sharps must be disposed of in a designated sharps container.[4]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_space Designate Fume Hood Workspace prep_materials Assemble Materials prep_emergency Verify Emergency Equipment don_ppe Don Appropriate PPE prep_emergency->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Solid don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve post_handle Decontaminate & Wash dissolve->post_handle segregate_solid Segregate Solid Waste post_handle->segregate_solid Proceed to Disposal dispose_waste Dispose as Hazardous Waste segregate_solid->dispose_waste segregate_liquid Segregate Liquid Waste segregate_liquid->dispose_waste

Caption: Workflow for the safe handling and disposal of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride.

References

  • Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone - Benchchem.
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline - European Directorate for the Quality of Medicines & HealthCare.
  • Safety data sheet - LGC Standards. (2017, July 13).
  • SAFETY DATA SHEET - ThermoFisher. (2009, September 22).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride
Reactant of Route 2
4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.